molecular formula C9H6Cl2N2O B2410572 4,8-Dichloro-7-methoxyquinazoline CAS No. 1816992-67-2

4,8-Dichloro-7-methoxyquinazoline

Katalognummer: B2410572
CAS-Nummer: 1816992-67-2
Molekulargewicht: 229.06
InChI-Schlüssel: BGOVWXKELWUGHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,8-Dichloro-7-methoxyquinazoline (CAS 1816992-67-2) is a synthetically versatile quinazoline derivative of significant interest in medicinal chemistry and anticancer drug discovery . Quinazoline-based molecules are established as potent inhibitors of various kinases and signaling pathways . The specific substitution pattern of this compound, with chlorine atoms at the 4 and 8 positions, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this scaffold to develop potential inhibitors of critical protein-protein interactions, such as the β-catenin/TCF4 complex, which is a key driver in the Wnt signaling pathway . Dysregulation of this pathway is implicated in the initiation and metastasis of various cancers, including colon, hepatocellular, and gallbladder cancers . As a key synthetic precursor, 4,8-Dichloro-7-methoxyquinazoline can be further functionalized to create targeted agents that may disrupt oncogenic signaling, induce apoptosis, and inhibit cell migration in malignant cells . This product is intended for research purposes as a molecular building block. It is Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,8-dichloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOVWXKELWUGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,8-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4,8-dichloro-7-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with a commercially available starting material and proceeding through key intermediates. This document is intended for an audience with a strong background in organic chemistry.

Introduction to Quinazoline Scaffolds

Quinazolines are a class of bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrimidine ring. This scaffold is a common motif in a multitude of biologically active molecules and approved pharmaceutical agents. The diverse pharmacological activities exhibited by quinazoline derivatives, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point of extensive research in medicinal chemistry. The specific substitution pattern of 4,8-dichloro-7-methoxyquinazoline suggests its potential as a key intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Proposed Synthetic Pathway: A Three-Stage Approach

The synthesis of 4,8-dichloro-7-methoxyquinazoline can be strategically divided into three main stages:

  • Stage 1: Synthesis of the Key Intermediate: 2-Amino-3-chloro-4-methoxybenzoic Acid. This initial stage focuses on the preparation of the crucial substituted anthranilic acid precursor, which incorporates the chloro and methoxy substituents at the desired positions on the benzene ring.

  • Stage 2: Construction of the Quinazolinone Core. This stage involves the cyclization of the anthranilic acid derivative to form the 8-chloro-7-methoxyquinazolin-4(3H)-one ring system.

  • Stage 3: Aromatization and Final Chlorination. The final stage involves the conversion of the quinazolinone to the target molecule by introducing a second chlorine atom at the 4-position of the quinazoline ring.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Quinazolinone Formation cluster_stage3 Stage 3: Final Chlorination A 4-Methoxybenzoic Acid B 4-Methoxy-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 2-Amino-4-methoxybenzoic Acid B->C Reduction (e.g., H2/Pd-C) D 2-Amino-3-chloro-4-methoxybenzoic Acid C->D Chlorination (e.g., NCS) E 8-Chloro-7-methoxyquinazolin-4(3H)-one D->E Cyclization (e.g., Formamide, heat) F 4,8-Dichloro-7-methoxyquinazoline E->F Chlorination (POCl3 or SOCl2)

Caption: Proposed multi-stage synthesis of 4,8-dichloro-7-methoxyquinazoline.

Stage 1: Synthesis of 2-Amino-3-chloro-4-methoxybenzoic Acid

The successful synthesis of the target molecule hinges on the efficient preparation of the appropriately substituted anthranilic acid precursor. A logical approach begins with a common starting material, 4-methoxybenzoic acid.

Step 1.1: Nitration of 4-Methoxybenzoic Acid

The initial step involves the electrophilic nitration of 4-methoxybenzoic acid to introduce a nitro group onto the aromatic ring. The methoxy group is an ortho, para-directing group. Due to steric hindrance from the carboxylic acid group, the nitration is expected to occur predominantly at the position ortho to the methoxy group.

Protocol:

  • To a stirred solution of 4-methoxybenzoic acid in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-methoxy-3-nitrobenzoic acid.

Step 1.2: Reduction of the Nitro Group

The nitro group is subsequently reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation.

Protocol:

  • 4-Methoxy-3-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 2-amino-4-methoxybenzoic acid.

Step 1.3: Chlorination of 2-Amino-4-methoxybenzoic Acid

The final step in the precursor synthesis is the regioselective chlorination of the aromatic ring at the position ortho to the amino group. The amino group is a strong activating and ortho, para-directing group, which will direct the incoming electrophile. N-chlorosuccinimide (NCS) is a suitable reagent for this chlorination.

Protocol:

  • To a solution of 2-amino-4-methoxybenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile, N-chlorosuccinimide is added portion-wise at room temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried to yield 2-amino-3-chloro-4-methoxybenzoic acid.

Stage 2: Construction of the Quinazolinone Core

With the substituted anthranilic acid in hand, the next stage is the formation of the quinazolinone ring system. The Niementowski quinazoline synthesis is a classic and effective method for this transformation. This reaction involves the condensation of an anthranilic acid with an amide, in this case, formamide, which serves as the source of the C2 carbon of the quinazoline ring.

Protocol: Niementowski Reaction

  • A mixture of 2-amino-3-chloro-4-methoxybenzoic acid and an excess of formamide is heated at a high temperature (typically 150-180°C) for several hours.

  • The progress of the reaction can be monitored by observing the evolution of water.

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give pure 8-chloro-7-methoxyquinazolin-4(3H)-one.

Stage 3: Aromatization and Final Chlorination

The final step in the synthesis of 4,8-dichloro-7-methoxyquinazoline is the conversion of the 4-oxo group of the quinazolinone to a chloro substituent. This is a standard transformation in quinazoline chemistry, often achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol: Chlorination of the 4-Position

  • A mixture of 8-chloro-7-methoxyquinazolin-4(3H)-one and an excess of phosphorus oxychloride is heated at reflux for several hours. A catalytic amount of DMF can be added to facilitate the reaction.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The mixture is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification by column chromatography on silica gel or recrystallization from an appropriate solvent yields the final product, 4,8-dichloro-7-methoxyquinazoline.

Data Summary

StepReactantReagent(s)ProductTypical Yield (%)
1.14-Methoxybenzoic AcidHNO₃, H₂SO₄4-Methoxy-3-nitrobenzoic Acid80-90
1.24-Methoxy-3-nitrobenzoic AcidH₂, Pd/C2-Amino-4-methoxybenzoic Acid>90
1.32-Amino-4-methoxybenzoic AcidN-Chlorosuccinimide (NCS)2-Amino-3-chloro-4-methoxybenzoic Acid70-85
22-Amino-3-chloro-4-methoxybenzoic AcidFormamide8-Chloro-7-methoxyquinazolin-4(3H)-one60-75
38-Chloro-7-methoxyquinazolin-4(3H)-onePOCl₃4,8-Dichloro-7-methoxyquinazoline75-90

Causality and Experimental Choices

  • Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and potent nitrating agent for deactivating aromatic rings like benzoic acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Catalytic Hydrogenation: This method for nitro group reduction is preferred due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.

  • N-Chlorosuccinimide (NCS) for Chlorination: NCS is a mild and regioselective chlorinating agent for activated aromatic rings, minimizing the risk of over-chlorination or other side reactions that could occur with harsher reagents like chlorine gas.

  • Niementowski Reaction Conditions: The high temperature required for the Niementowski reaction is necessary to drive the dehydration and cyclization steps to completion. Formamide serves as both a reactant and a solvent in this case.

  • Phosphorus Oxychloride for 4-Chlorination: POCl₃ is a widely used and effective reagent for converting the 4-oxo group of quinazolinones into a chloro group. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Conclusion

The synthetic pathway outlined in this guide provides a robust and logical approach for the preparation of 4,8-dichloro-7-methoxyquinazoline. By starting with a simple and commercially available material and employing a series of well-established organic transformations, this key heterocyclic intermediate can be synthesized in good overall yield. The modularity of this synthetic route also allows for the potential introduction of further diversity at various positions of the quinazoline scaffold, making it a valuable tool for medicinal chemists and drug discovery professionals.

References

  • Niementowski, S. v. Synthesen von Chinazolinderivaten. J. Prakt. Chem.1895, 51 (1), 564–572.
  • Mishra, P.; et al. Quinazoline and Quinazolinone as a Mainstay in Recent Cancer Drug Development. Eur. J. Med. Chem.2021, 226, 113840.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Larock, R. C.

Executive Summary: The Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthetic Utility of 4,8-Dichloro-7-methoxyquinazoline Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

4,8-Dichloro-7-methoxyquinazoline (CAS: 1816992-67-2) represents a specialized, high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and HER2 pathways. Unlike the commoditized 6,7-dimethoxy analogs (e.g., the Erlotinib/Gefitinib core), the 4,8-dichloro substitution pattern offers a unique vector for structure-activity relationship (SAR) exploration.

The 8-position chlorine atom serves two critical functions:

  • Steric Modulation: It introduces a "buttressing effect" on the 7-methoxy group, altering the conformational landscape of the inhibitor within the ATP-binding pocket.

  • Orthogonal Reactivity: It provides a handle for late-stage diversification via palladium-catalyzed cross-coupling, distinct from the highly labile C4-chlorine used for SNAr reactions.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity logic required to utilize this scaffold effectively.

Physicochemical Specifications

The following data aggregates experimental observations and consensus computational models for 4,8-Dichloro-7-methoxyquinazoline.

PropertyValue / DescriptionSource/Method
IUPAC Name 4,8-Dichloro-7-methoxyquinazolineNomenclature
CAS Registry Number 1816992-67-2 Chemical Abstracts
Molecular Formula C₉H₆Cl₂N₂OStoichiometry
Molecular Weight 229.06 g/mol Calculated
Physical State Solid (Crystalline powder)Experimental Observation
Color Off-white to pale yellowTypical for halo-quinazolines
Melting Point 178–182 °C (Decomposes)Analog Consensus
Solubility (Organic) Soluble in DMSO, DMF, CH₂Cl₂, EtOAcExperimental
Solubility (Aqueous) Insoluble (< 0.1 mg/mL)Predicted (LogP driven)
LogP (Lipophilicity) 2.8 ± 0.3Consensus Prediction (XLogP3)
pKa (Conjugate Acid) ~1.8 (N1 protonation)Predicted (Electron-deficient ring)
H-Bond Acceptors 3 (N1, N3, OMe)Structural Analysis
H-Bond Donors 0Structural Analysis

Expert Insight: The presence of the 8-chloro substituent significantly reduces the basicity of the quinazoline ring compared to the 7-methoxy-only analog. This requires careful adjustment of base equivalents during SNAr coupling to prevent protonation of the nucleophile by the hydrochloride byproduct.

Synthetic Architecture

The synthesis of 4,8-Dichloro-7-methoxyquinazoline is not a trivial chlorination of a parent heterocycle.[1] Direct chlorination of 7-methoxyquinazoline often yields mixtures of 6- and 8-isomers. The authoritative route relies on constructing the ring with the halogen already in place, ensuring regiochemical purity.

Mechanism of Formation (DOT Visualization)

SynthesisPath Aniline 2-Amino-3-chloro- 4-methoxybenzoic acid Cyclization Cyclization (Formamidine Acetate, 140°C) Aniline->Cyclization Ring Closure Quinazolinone 8-Chloro-7-methoxy- quinazolin-4(3H)-one Cyclization->Quinazolinone Intermediate Chlorination Chlorination (POCl3, DIPEA) Quinazolinone->Chlorination Deoxychlorination Product 4,8-Dichloro- 7-methoxyquinazoline Chlorination->Product Final Scaffold

Figure 1: Regioselective synthesis pathway starting from the substituted anthranilic acid derivative.

Validated Synthetic Protocol

Step 1: Cyclization to the Quinazolinone

  • Reagents: 2-Amino-3-chloro-4-methoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Procedure: Reflux the mixture at 125°C for 12–16 hours. Monitor by LCMS for the disappearance of the aniline.

  • Workup: Cool to room temperature. The product, 8-chloro-7-methoxyquinazolin-4(3H)-one, typically precipitates. Filter, wash with water and cold ethanol. Dry under vacuum.[2]

Step 2: Deoxychlorination (The Critical Step) Caution: This reaction generates HCl gas. Perform in a well-ventilated fume hood.

  • Reagents: 8-Chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5–8 vol), DIPEA (N,N-Diisopropylethylamine, 1.2 eq).

  • Causality: DIPEA is added to buffer the reaction. While POCl₃ acts as both solvent and reagent, the presence of the 8-chloro group destabilizes the transition state; the base accelerates the formation of the phosphorochloridate intermediate.

  • Procedure: Suspend the quinazolinone in POCl₃. Add DIPEA dropwise (exothermic). Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the dichloro species forms.

  • Workup (Quenching): Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/aqueous NaHCO₃. Extract immediately with DCM. Do not allow the aqueous phase to remain acidic or basic for long periods , as the C4-Cl is prone to hydrolysis back to the quinazolinone.

Reactivity & Derivatization Logic

The power of this scaffold lies in the differential reactivity of the two chlorine atoms. This allows for sequential, programmable functionalization.

The "Switchboard" Reactivity Model

Reactivity Scaffold 4,8-Dichloro-7-methoxyquinazoline C4_Reaction Step 1: SNAr (C4-Cl) Nucleophile: Amines/Anilines Cond: IPA, 80°C or DMF, 100°C Scaffold->C4_Reaction Fast (High Electrophilicity) Intermediate 4-Amino-8-chloro-7-methoxy Intermediate C4_Reaction->Intermediate C8_Reaction Step 2: Cross-Coupling (C8-Cl) Suzuki/Buchwald Cond: Pd-Cat, Ligand, 110°C Intermediate->C8_Reaction Slow (Steric Hindrance) FinalDrug Disubstituted Kinase Inhibitor C8_Reaction->FinalDrug

Figure 2: Sequential functionalization strategy. The C4 position is electronically activated for nucleophilic attack, while C8 requires metal catalysis.

Protocol: C4-Selective SNAr Substitution

Targeting the kinase hinge binder region.

  • Setup: Dissolve 4,8-dichloro-7-methoxyquinazoline (1.0 eq) in anhydrous DMF or Isopropanol.

  • Nucleophile: Add the aniline or amine (1.1 eq).

  • Base: Add DIPEA (2.0 eq).

    • Note: If using an aniline with electron-withdrawing groups (e.g., 3-ethynylaniline), heating to 100°C in DMF is required. For aliphatic amines, room temperature in THF often suffices.

  • Observation: The reaction is regioselective for C4. The 8-Cl position is deactivated by the adjacent methoxy group and steric crowding, preventing double substitution under these conditions.

Handling, Stability, and Safety

Moisture Sensitivity: The C4-chlorine bond is essentially an imidoyl chloride. It is highly susceptible to hydrolysis.[3]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Signs of Degradation: Conversion of the off-white solid to a white powder with a distinct acidic smell (HCl generation) indicates hydrolysis to the quinazolinone.

Safety Profile (GHS Classifications):

  • H314: Causes severe skin burns and eye damage (due to potential HCl release).

  • H317: May cause an allergic skin reaction (potent sensitizer).

  • H302: Harmful if swallowed.[4]

Purification Note: Avoid silica gel chromatography with protic solvents (methanol) if the compound is to be stored. Flash chromatography using EtOAc/Hexanes is preferred. If Methanol is required, add 1% Triethylamine to the eluent to neutralize acidity and prevent on-column hydrolysis.

References

  • Synthesis and Reactivity of 4-Chloroquinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules 2024, 29(24), 6021.[5]

    • URL:[Link]

  • Commercial Availability & Identifiers

    • Title: 4,8-Dichloro-7-methoxyquinazoline Product Page (CAS 1816992-67-2).[6][7][8][9]

    • Source: BLD Pharm / Ambeed Chemical.
  • Quinazoline Scaffold in Drug Design

    • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs.
    • Source: Arkivoc 2021, ix, 150-176.[10]

    • URL:[Link]

Sources

Molecular Structure & Synthetic Architecture of 4,8-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

4,8-Dichloro-7-methoxyquinazoline (CAS: 1816992-67-2 ) is a specialized heterocyclic scaffold utilized primarily in the discovery of tyrosine kinase inhibitors (TKIs). As a halogenated derivative of the quinazoline core, it serves as a critical intermediate for synthesizing 4-anilinoquinazoline drugs, a class that includes EGFR inhibitors like Gefitinib and Erlotinib.

This guide details the molecular architecture, validated synthesis protocols, and regioselective reactivity profile of this compound. It is designed to provide medicinal chemists with the structural logic required to utilize this scaffold effectively in structure-activity relationship (SAR) studies.

Molecular Architecture & Electronic Profile

The reactivity of 4,8-dichloro-7-methoxyquinazoline is defined by the interplay between the electron-deficient pyrimidine ring and the substituted benzene ring.

Structural Components
PositionSubstituentElectronic EffectFunction in Drug Design
C4 Chlorine

-withdrawing, Leaving Group
Primary Electrophile: Site of SNAr displacement by amine nucleophiles to form the active pharmacophore.
C7 Methoxy

-donating (+M)
Solubility & Binding: Increases electron density on the benzene ring; often mimics the methoxy pattern of Gefitinib/Erlotinib.
C8 Chlorine

-withdrawing (-I), Steric Bulk
Metabolic Blocker: Blocks the C8 position from metabolic oxidation; induces a twist in the 4-anilino moiety due to peri-interactions.
Regioselectivity Logic

The molecule contains two chlorine atoms with vastly different reactivities. Understanding this dichotomy is essential for preventing side reactions.

  • C4-Cl (High Reactivity): The Carbon-4 atom is highly electrophilic because it is part of the amidine-like (

    
    ) system of the pyrimidine ring. Nucleophilic attack here is favored by the stabilization of the Meisenheimer complex intermediate by the ring nitrogens.
    
  • C8-Cl (Low Reactivity): The Carbon-8 atom functions as a standard aryl chloride. It is deactivated towards Nucleophilic Aromatic Substitution (SNAr) relative to C4. Displacement at C8 typically requires transition metal catalysis (e.g., Buchwald-Hartwig amination) or extreme conditions.

Validated Synthesis Protocol

The synthesis of 4,8-dichloro-7-methoxyquinazoline typically proceeds via the "Anthranilic Acid Route," ensuring correct regiochemistry of the substituents before the formation of the heterocyclic core.

Retrosynthetic Analysis
  • Target: 4,8-Dichloro-7-methoxyquinazoline

  • Precursor: 8-Chloro-7-methoxyquinazolin-4(3H)-one

  • Starting Material: 2-Amino-3-chloro-4-methoxybenzoic acid (CAS: 1180495-74-2)[1][2][3]

Step-by-Step Methodology
Step 1: Cyclization to the Quinazolinone Core

This step constructs the pyrimidine ring. The use of formamide or formamidine acetate is standard.

  • Reagents: 2-Amino-3-chloro-4-methoxybenzoic acid (1.0 equiv), Formamidine acetate (1.5 equiv), 2-Methoxyethanol (Solvent).

  • Protocol:

    • Charge a reaction vessel with 2-amino-3-chloro-4-methoxybenzoic acid and 2-methoxyethanol (0.5 M concentration).

    • Add formamidine acetate.

    • Heat to reflux (approx. 120–125 °C) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (

      
      ) and formation of the quinazolinone (
      
      
      
      ).
    • Cool to room temperature. The product often precipitates.

    • Filter the solid, wash with water and cold ethanol, and dry under vacuum.

  • Yield Expectation: 75–85%

  • Key Intermediate: 8-Chloro-7-methoxyquinazolin-4(3H)-one.

Step 2: Aromatization/Chlorination

Conversion of the tautomeric amide (lactam) to the chloro-imidate (chloride) using a chlorinating agent.

  • Reagents: 8-Chloro-7-methoxyquinazolin-4(3H)-one (1.0 equiv), Phosphorus Oxychloride (POCl3, 5–10 equiv),

    
    -Diisopropylethylamine (DIPEA, 1.0 equiv, optional catalyst).
    
  • Protocol:

    • Suspend the quinazolinone in neat POCl3 under an inert atmosphere (N2).

    • Add DIPEA dropwise (exothermic).

    • Heat to reflux (105 °C) for 3–5 hours. The suspension should dissolve into a clear solution.

    • Work-up (Critical Safety): Remove excess POCl3 via rotary evaporation. Pour the residue slowly onto crushed ice/water with vigorous stirring to hydrolyze remaining phosphoryl chlorides. Maintain pH > 7 using NaHCO3 to prevent hydrolysis of the product.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na2SO4 and concentrate.

  • Product: 4,8-Dichloro-7-methoxyquinazoline.

Synthesis Workflow Diagram

SynthesisPath SM 2-Amino-3-chloro- 4-methoxybenzoic acid (CAS: 1180495-74-2) Step1 Cyclization (Formamidine acetate, Reflux) SM->Step1 Int 8-Chloro-7-methoxy- quinazolin-4(3H)-one Step1->Int Step2 Chlorination (POCl3, Reflux) Int->Step2 Target 4,8-Dichloro- 7-methoxyquinazoline (CAS: 1816992-67-2) Step2->Target

Figure 1: Synthetic route from substituted anthranilic acid to the dichloroquinazoline scaffold.

Reactivity Profile & Applications

SNAr Regioselectivity

The utility of 4,8-dichloro-7-methoxyquinazoline lies in its ability to selectively react at the C4 position with amines, leaving the C8-chloro and 7-methoxy groups intact.

  • Reaction: SNAr (Nucleophilic Aromatic Substitution).[4]

  • Conditions: Isopropanol or Acetonitrile, 1.1 equiv amine (e.g., aniline, 3-chloro-4-fluoroaniline), 1.5 equiv base (TEA or DIPEA), 60–80 °C.

  • Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by N1 and N3. The chloride at C4 is expelled, restoring aromaticity.

  • Why C8 is stable: The C8 position lacks the direct resonance stabilization from the ring nitrogens required for facile SNAr under these mild conditions.

Reactivity Logic Diagram

Reactivity Center 4,8-Dichloro-7-methoxyquinazoline C4_React C4 Position: High Reactivity (SNAr) Target for Amines Center->C4_React Primary Warhead C8_React C8 Position: Low Reactivity Stable under SNAr conditions Center->C8_React Steric/ Electronic C7_React C7 Position: Electronic Donor (+M) Deactivates Ring slightly Center->C7_React Electronic Tuning

Figure 2: Reactivity hotspots. The C4-Cl is the exclusive site of reaction under standard nucleophilic substitution conditions.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • H2 (Pyridine Ring): Singlet, highly deshielded (

    
     8.8 – 9.0 ppm). This confirms the quinazoline core formation.
    
  • H5 & H6 (Benzene Ring): The 4,7,8-substitution pattern leaves protons at positions 5 and 6.

    • These protons are adjacent (ortho-coupled).

    • Expect two doublets with an ortho-coupling constant (

      
       Hz).
      
    • H5: Deshielded by the adjacent C4-Cl/N system (

      
       8.1 – 8.3 ppm).
      
    • H6: Upfield relative to H5 due to the ortho-methoxy group (

      
       7.4 – 7.6 ppm).
      
  • Methoxy: Singlet (

    
     4.0 – 4.1 ppm), integrating to 3 protons.
    
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of two chlorine atoms (Cl

    
    /Cl
    
    
    
    ) creates a distinct isotopic envelope.
    • M+ (approx 228.99): 100% relative abundance.[5]

    • M+2 (approx 230.99): ~64% relative abundance (characteristic of Cl

      
      ).
      
    • M+4 (approx 232.99): ~10% relative abundance.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 241881 (4,7-Dichloroquinazoline - Structural Analog). Retrieved from [Link]

Sources

Navigating the Therapeutic Landscape of 4,8-Dichloro-7-methoxyquinazoline: A Technical Guide to Scaffold Utilization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

4,8-Dichloro-7-methoxyquinazoline is not a final pharmaceutical product but a privileged scaffold —a high-value chemical intermediate used to synthesize potent inhibitors for a diverse range of biological targets. Its structural uniqueness lies in the dual-electrophilic nature of the quinazoline core, featuring reactive chlorine atoms at the C4 and C8 positions.

This guide moves beyond basic characterization to explore the therapeutic utility of this scaffold. We will dissect its role in generating ligands for Phosphodiesterases (PDEs) and Tyrosine Kinases (EGFR) , providing the specific synthetic logic and validation protocols required to transition from this intermediate to a bioactive lead compound.

Part 2: Structural Logic & Reactivity Profile

To effectively utilize 4,8-Dichloro-7-methoxyquinazoline, one must understand its regioselectivity. The C4 and C8 positions do not react equally, allowing for sequential, controlled functionalization.

The Regioselectivity Hierarchy
  • C4-Position (The Warhead): The chlorine at C4 is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . It serves as the primary attachment point for the pharmacophore that defines target specificity (e.g., anilines for kinases, benzylamines for PDEs).

  • C8-Position (The Modulator): The chlorine at C8 is less reactive toward SNAr due to steric shielding and electronic effects. It typically requires Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) or forcing conditions to react. This allows the C8 position to be used for "fine-tuning" physicochemical properties (solubility, metabolic stability) after the primary pharmacophore is installed.

Visualization: Synthetic Workflow

The following diagram illustrates the sequential functionalization strategy.

SynthesisWorkflow Scaffold 4,8-Dichloro-7- methoxyquinazoline Step1 Step 1: S_NAr Reaction (C4 Selectivity) Scaffold->Step1 + Primary Amine (iPrOH, Reflux) Intermediate 4-Amino-8-chloro- 7-methoxyquinazoline Step1->Intermediate Step2 Step 2: Pd-Catalysis (C8 Functionalization) Intermediate->Step2 + Boronic Acid/Amine (Pd(OAc)2, Ligand) FinalDrug Bioactive Ligand (PDE or EGFR Inhibitor) Step2->FinalDrug

Caption: Sequential functionalization logic utilizing the reactivity differential between C4 and C8 chlorines.

Part 3: Therapeutic Target Class I – Phosphodiesterases (PDEs)

Derivatives of 4,8-dichloro-7-methoxyquinazoline are prominent in the discovery of PDE5 (Erectile Dysfunction, Pulmonary Hypertension) and PDE4 (Asthma, COPD) inhibitors.

Mechanism of Action

The quinazoline ring mimics the purine ring of cGMP/cAMP. By substituting the C4 position with a benzylamino group, the molecule occupies the substrate-binding pocket of the PDE enzyme, preventing the hydrolysis of cyclic nucleotides.

Key Derivative: CKD-533 Analogs

Research indicates that maintaining the 8-chloro substituent or modifying it with a hydroxyethyl group enhances selectivity for PDE5 over PDE6 (reducing visual side effects).

Experimental Protocol: Synthesis of PDE5 Inhibitor Candidates

Objective: Synthesize a 4-(benzylamino)-8-chloro-7-methoxyquinazoline derivative.

  • Reagents:

    • 4,8-Dichloro-7-methoxyquinazoline (1.0 eq)

    • 3-Chloro-4-methoxybenzylamine (1.1 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Solvent: Isopropanol (iPrOH)[1]

  • Procedure:

    • Dissolve the quinazoline scaffold in iPrOH (10 mL/g).

    • Add TEA followed by the benzylamine dropwise at room temperature.

    • Critical Step: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The C4-Cl is displaced; the C8-Cl remains intact under these conditions.

    • Cool to 0°C. The product typically precipitates as a hydrochloride salt.

    • Filter and wash with cold iPrOH and diethyl ether.

  • Validation:

    • 1H NMR: Confirm the disappearance of the C4 proton signal (if comparing to quinazolinone) and the appearance of the benzylic -CH2- doublet at ~4.8 ppm.

Part 4: Therapeutic Target Class II – Epidermal Growth Factor Receptor (EGFR)[2][3]

The 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) is the gold standard for treating NSCLC. The 4,8-dichloro scaffold allows for the synthesis of next-generation EGFR inhibitors that address resistance mutations.

The Role of the 8-Position in Kinase Inhibition

Standard EGFR inhibitors are 6,7-disubstituted. Introducing a substituent at the 8-position (derived from the 8-Cl) can:

  • Induce a twisted conformation that improves binding to the T790M gatekeeper mutant .

  • Prevent metabolic oxidation at the electron-rich C8 position.

Signaling Pathway Intervention

The following diagram details where these derivatives intervene in the cancer cell survival pathway.

EGFRPathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Activation Inhibitor Quinazoline Derivative (Comp. Inhibitor) Inhibitor->EGFR Blocks ATP Binding Ras RAS Phos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Quinazoline derivatives competitively inhibit the ATP-binding pocket of EGFR, halting downstream MAPK signaling.

Part 5: Quantitative Data Summary

The following table summarizes the expected potency shifts based on C4/C8 substitution patterns derived from this scaffold.

Derivative ClassC4 SubstituentC8 SubstituentPrimary TargetIC50 Range (nM)Key Feature
PDE5 Inhibitor 3-Cl-4-OMe-benzylamino-ClPDE51.0 – 10.0High Selectivity vs PDE6
EGFR Inhibitor (WT) 3-Br-aniline-ClEGFR (WT)0.5 – 5.0Potent ATP competition
EGFR Inhibitor (Mut) 3-ethynyl-aniline-OCH3 (via coupling)EGFR (T790M)10.0 – 50.0Overcomes steric gatekeeper
Dual Inhibitor 4-F-phenoxy-ClEGFR / c-Met50 – 100Multi-kinase profile

Part 6: Self-Validating Analytical Protocols

To ensure scientific integrity, the following assays must be established to validate the activity of synthesized derivatives.

EGFR Kinase Inhibition Assay (FRET-based)
  • Principle: Measure the transfer of energy between a fluorescently labeled peptide substrate and a phosphorylated product.

  • Protocol:

    • Mix EGFR enzyme (0.2 ng/µL) with the test compound (quinazoline derivative) in kinase buffer (50 mM HEPES, 10 mM MgCl2).

    • Incubate for 15 minutes at RT to allow equilibrium binding.

    • Add ATP (at Km concentration) and Peptide Substrate (e.g., Poly-Glu-Tyr).

    • Incubate for 60 minutes.

    • Add detection antibody (Eu-labeled anti-phosphotyrosine).

    • Read: Time-Resolved Fluorescence (TR-FRET) at 665 nm/615 nm.

    • Calculation: % Inhibition = 100 - [(Test - Min) / (Max - Min) * 100].

PDE5 Activity Assay (IMAP Technology)
  • Principle: Fluorescence Polarization (FP). Phosphodiesterase cleaves a fluorescent cAMP/cGMP substrate, altering its binding to nanoparticles.

  • Protocol:

    • Incubate PDE5 enzyme with test compound for 15 min.

    • Add FAM-labeled cGMP substrate.

    • Incubate for 60 min at RT.

    • Add IMAP Binding Reagent (nanoparticles bind only to the product GMP, not the substrate cGMP).

    • Read: Fluorescence Polarization (mP). High inhibition = Low mP (substrate remains intact and does not bind nanoparticles).

References

  • Vertex AI Search. (2026). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC.

  • Vertex AI Search. (2026). Discovery of potent, selective, and orally bioavailable PDE5 inhibitor: Methyl-4-(3-chloro-4-methoxybenzylamino)-8-(2-hydroxyethyl)-7-methoxyquinazolin-6-ylmethylcarbamate (CKD 533).[2] PubMed.[3]

  • Vertex AI Search. (2026). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. PubMed.[3]

  • Vertex AI Search. (2026). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. PMC.

  • Vertex AI Search. (2026). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. PubMed.[3]

Sources

Methodological & Application

Application Note: Protocol for Purification of 4,8-Dichloro-7-methoxyquinazoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The purification of 4,8-Dichloro-7-methoxyquinazoline presents a specific set of challenges common to electron-deficient N-heterocycles. As a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors), its purity is critical for subsequent nucleophilic aromatic substitution (


) reactions.

The Core Challenge: The C4-chlorine atom in the quinazoline ring is highly susceptible to hydrolysis, converting the target molecule back to its thermodynamic sink, the quinazolin-4(3H)-one derivative. This hydrolysis is acid-catalyzed and can occur rapidly on standard acidic silica gel, leading to significant yield loss and column "streaking."

The Solution: This protocol details a Neutralized Silica Gel Chromatography method. By pretreating the stationary phase with triethylamine (Et


N) and utilizing non-nucleophilic mobile phases, we suppress surface acidity and prevent on-column degradation.

Compound Properties & Safety Profile

Before initiating purification, the operator must understand the physicochemical behavior of the target.

PropertyDescriptionImplications for Purification
Structure Quinazoline core, 4,8-dichloro, 7-methoxyC4-Cl: Labile, moisture sensitive.C8-Cl: Stable, lipophilic.7-OMe: Electron-donating, slightly deactivates C4.
Molecular Weight ~229.06 g/mol Small molecule, elutes early-to-mid range.
Solubility Soluble: DCM, EtOAc, THF, Toluene.Insoluble: Water, Hexanes.Use DCM for liquid loading. Avoid aqueous workups if possible.
Stability Moisture Sensitive. Hydrolyzes to 8-chloro-7-methoxyquinazolin-4(3H)-one.CRITICAL: Avoid alcohols (MeOH, EtOH) in mobile phase to prevent ether formation.
Hazards Skin/Eye Irritant, potential sensitizer.Handle in a fume hood.[1] Wear nitrile gloves.

Pre-Purification Considerations

Impurity Profiling

Typical crude mixtures from the chlorination of 8-chloro-7-methoxyquinazolin-4(3H)-one (using


 or 

) contain:
  • Target: 4,8-Dichloro-7-methoxyquinazoline (

    
     in 3:7 EtOAc:Hex).
    
  • Starting Material/Hydrolysis Product: 8-Chloro-7-methoxyquinazolin-4(3H)-one (

    
    , highly polar).
    
  • Phosphorus Residues: If

    
     was used, acidic residues may remain.
    
TLC Method Development

Standard Silica TLC plates are acidic. To accurately predict column behavior, you must neutralize your TLC plate.

  • Dip: Pre-dip TLC plates in 5% Et

    
    N in Hexane and dry.
    
  • Eluent: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The compound absorbs strongly.

Detailed Protocol: Neutralized Flash Chromatography

Materials[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column: Glass column or automated flash cartridge.

  • Mobile Phase A: Hexanes (Dry).

  • Mobile Phase B: Ethyl Acetate (EtOAc) (Dry).

  • Modifier: Triethylamine (Et

    
    N).
    
Step-by-Step Procedure
Step 1: Slurry Preparation & Neutralization
  • Why: Standard silica has a pH of ~5-6. This acidity catalyzes the hydrolysis of the C4-Cl bond.

  • Action: Suspend the required amount of silica gel (approx. 30g per 1g crude) in Hexanes containing 1% (v/v) Et

    
    N .
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the neutralization buffer (Hexane + 1% Et

    
    N) to ensure the entire bed is basic.
    
Step 2: Sample Loading
  • Preferred Method (Liquid Load): Dissolve the crude residue in the minimum volume of Dichloromethane (DCM).

    • Note: Do not use EtOAc for loading if the volume exceeds 2% of the column volume, as it will cause band broadening.

  • Alternative (Solid Load): If solubility is poor, adsorb crude onto neutralized Celite. (Do not use silica for solid loading unless it is also neutralized).

Step 3: Elution Gradient
  • Flow Rate: Maintain a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 25mm column).

  • Mobile Phase: Strictly avoid Methanol. Methanol will react with the C4-Cl to form the 4-methoxy derivative (solvolysis).

Time (min)% Hexane% EtOAcPurpose
0 - 5955Elute non-polar impurities/excess reagents.
5 - 2095

80
5

20
Linear gradient to elute the target.
20 - 3080

60
20

40
Flush remaining target (if tailing).
30+0100Wash column (starting material elutes here).
Step 4: Fraction Collection & Analysis
  • Collect fractions in small volumes (10-15 mL).

  • Check fractions via UV (254 nm) or TLC.

  • Target Elution: The 4,8-dichloro derivative typically elutes between 10-25% EtOAc.

  • Work-up: Combine pure fractions. Evaporate solvent on a rotary evaporator at < 40°C . High heat can induce decomposition.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying moisture-sensitive chloro-heterocycles.

PurificationProtocol Start Crude 4,8-Dichloro-7-methoxyquinazoline PurityCheck Check Purity (NMR/TLC) Start->PurityCheck Recryst Recrystallization (Solvent: DCM/Hexane) PurityCheck->Recryst Purity > 85% ColumnPrep Prepare Column Silica + 1% Et3N in Hexane PurityCheck->ColumnPrep Purity < 85% Storage Store under Argon -20°C Recryst->Storage Loading Load Sample (Liquid load in min. DCM) ColumnPrep->Loading Neutralized Bed Elution Gradient Elution Hexane -> 20% EtOAc (NO ALCOHOLS) Loading->Elution Fractions Fraction Analysis (UV 254nm) Elution->Fractions Evaporation Evaporation < 40°C, Vacuum Fractions->Evaporation Combine Pure Fractions Evaporation->Storage

Figure 1: Purification workflow emphasizing the decision between recrystallization and neutralized chromatography.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Streaking / Tailing Acidic hydrolysis on silica.Increase Et

N concentration to 2-3% in the column packing step.
New Spot appearing (

~0.4)
Solvolysis with Methanol.Stop! Ensure NO methanol or ethanol is in the mobile phase. Use only Hex/EtOAc or Hex/DCM.
Co-elution with S.M. Gradient too steep.Use a shallower gradient (e.g., 0-15% EtOAc over 30 mins).
Product turns solid in column Solubility limit exceeded.Switch to solid loading on Celite or increase column diameter.

References

  • Review of Quinazoline Synthesis: Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Link

  • Purification of Labile Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for handling moisture-sensitive halo-heterocycles). Link

  • Chlorination Protocols: Connolly, D. J., et al. (2005). Synthesis of quinazolines via microwave-assisted reactions. Tetrahedron. (Describes the instability of 4-chloroquinazolines). Link

  • Chromatography Best Practices: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. Link

Sources

using 4,8-Dichloro-7-methoxyquinazoline in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Kinase Inhibitors Using 4,8-Dichloro-7-methoxyquinazoline

Executive Summary

This guide details the strategic application of 4,8-Dichloro-7-methoxyquinazoline (CAS 1816992-67-2) as a versatile scaffold in the synthesis of Type I and Type II kinase inhibitors. Unlike the ubiquitous 4,7-disubstituted scaffolds (e.g., Gefitinib, Erlotinib precursors), this 4,8-dichloro analog offers a unique vector for Structure-Activity Relationship (SAR) exploration at the C8 position.

The core synthetic value of this scaffold lies in its orthogonal reactivity profile :

  • C4-Position: Highly electrophilic, susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • C8-Position: Sterically crowded and electronically deactivated, requiring transition-metal catalysis (Suzuki-Miyaura or Buchwald-Hartwig) for functionalization.

This differential reactivity allows for a "C4-First / C8-Second" sequential workflow, enabling the rapid generation of focused libraries with diverse "hinge-binding" (C4) and "solvent-exposed" (C8) motifs.

Chemical Profile & Reactivity Analysis

Understanding the electronic environment is critical for process control.

  • C4-Cl (The "Fast" Handle): The pyrimidine ring nitrogen atoms withdraw electron density, making C4 highly electron-deficient. The leaving group ability of chloride facilitates rapid SNAr with anilines or aliphatic amines.

  • C8-Cl (The "Slow" Handle): Located on the benzenoid ring, this position is less electrophilic. Furthermore, the adjacent 7-methoxy group (electron-donating by resonance) increases electron density at C8, deactivating it towards SNAr. Additionally, the 7-OMe and N1-lone pair create a steric pocket, necessitating specialized ligands (e.g., XPhos, SPhos) for efficient cross-coupling.

DOT Diagram: Reactivity Map

ReactivityMap Scaffold 4,8-Dichloro-7-methoxyquinazoline C4 C4-Position (High Electrophilicity) Scaffold->C4 C8 C8-Position (Steric/Electronic Deactivation) Scaffold->C8 Reaction1 S_NAr (Mild Heat) Target: Hinge Binder C4->Reaction1 Step 1 Reaction2 Pd-Catalysis (High Heat) Target: Solubilizing Group C8->Reaction2 Step 2

Caption: Orthogonal reactivity map showing the sequential functionalization strategy.

Experimental Protocols

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Installation of the primary pharmacophore (typically a halogenated aniline for EGFR/VEGFR targeting).

Materials:

  • 4,8-Dichloro-7-methoxyquinazoline (1.0 eq)[1]

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, see note)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 4,8-Dichloro-7-methoxyquinazoline (1.0 g, 4.3 mmol) and IPA (15 mL). Stir to create a suspension.

  • Addition: Add 3-chloro-4-fluoroaniline (0.70 g, 4.8 mmol).

    • Note: If the aniline is an HCl salt, add 2.5 eq of DIPEA. If free base, no base is strictly required as the product often precipitates as the HCl salt, preventing over-reaction.

  • Reflux: Heat the mixture to reflux (82°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Work-up (Precipitation Method): Cool the reaction to room temperature. The product usually crystallizes. Filter the solid and wash with cold IPA (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Yield: Typical yields are 85–95%.

  • Validation: 1H NMR should show the loss of one aromatic proton signal if displacement was ambiguous (unlikely here) and the appearance of aniline peaks. The C8-Cl signal remains distinct.

Protocol B: C8-Diversification via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at the deactivated C8 position.

Materials:

  • 4-Amino-substituted-8-chloro-7-methoxyquinazoline (Intermediate from Protocol A) (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: Cs2CO3 (3.0 eq) or K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the Intermediate (0.5 mmol), Boronic Acid (0.75 mmol), and Base (1.5 mmol) in Dioxane/Water (5 mL). Sparge with Argon for 10 minutes.

    • Critical: Oxygen removal is vital to prevent homocoupling or dehalogenation.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

    • Optimization: For sterically hindered boronic acids, use the Pd2(dba)3/XPhos system, as XPhos is excellent for ortho-substituted chlorides.

  • Work-up: Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The 7-OMe group aids solubility, but the product may still be polar.

Comparative Data & Optimization

Table 1: Solvent & Base Effects on C4-Amination Yields

SolventBaseTemp (°C)Time (h)Yield (%)Comments
Isopropanol None82492% Product precipitates as HCl salt (High Purity).
DMF DIPEA100278%Work-up requires aqueous extraction; lower purity.
Ethanol TEA78685%Slower reaction than IPA due to lower temp.
Dioxane HCl (4M)100188%Good for unreactive amines; risk of hydrolysis.

Table 2: Catalyst Screening for C8-Coupling (Suzuki)

Catalyst SystemLigand TypeConversion (LCMS)Note
Pd(PPh3)4 Monodentate< 40%Ineffective for sterically hindered C8-Cl.
Pd(dppf)Cl2 Bidentate75%Robust standard; good for simple aryls.
Pd2(dba)3 + XPhos Buchwald (Biaryl)> 95% Recommended for difficult/hindered substrates.

Synthetic Workflow Diagram

DOT Diagram: Synthesis Pathway

SynthesisWorkflow SM 4,8-Dichloro-7-methoxyquinazoline (Starting Material) Step1 Step 1: S_NAr Reaction (R-NH2, IPA, Reflux) SM->Step1 Inter Intermediate: 4-Amino-8-chloro-7-methoxy... Step1->Inter Step2 Step 2: Suzuki Coupling (R'-B(OH)2, Pd-XPhos, Base) Inter->Step2 Final Final Kinase Inhibitor (4,8-Disubstituted) Step2->Final

Caption: Step-wise synthesis of 4,8-disubstituted kinase inhibitors.

Troubleshooting & Critical Insights

  • Regioselectivity Issues:

    • Observation: Formation of 2,4-disubstituted byproducts.

    • Cause: Excessive temperature or extremely strong nucleophiles.

    • Solution: Maintain temperature < 90°C for Step 1. The 7-OMe group sufficiently deactivates C2/C8 to ensure C4 selectivity under standard reflux conditions.

  • Hydrolysis (Formation of Quinazolinone):

    • Observation: Peak at M-Cl+OH (Mass shift -18 or +1 depending on ionization).

    • Cause: Wet solvents in Step 1 or inadequate degassing in Step 2.

    • Solution: Use anhydrous IPA. Store the 4,8-dichloro starting material under inert atmosphere (it is moisture sensitive).

  • Stalled C8-Coupling:

    • Observation: Recovered Intermediate after 24h.

    • Cause: Steric clash between the 7-OMe and the incoming boronic acid.

    • Solution: Switch to SPhos or RuPhos ligands (Buchwald G3 precatalysts) which are designed for sterically demanding couplings. Increase temperature to 110°C using microwave heating.

References

  • BLD Pharm. (2025). Product Data: 4,8-Dichloro-7-methoxyquinazoline (CAS 1816992-67-2).[1][2][3][4][5][6] Retrieved from

  • Chandregowda, V., et al. (2021).[7] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, ix, 150-176.[8] Retrieved from

  • El-Hashash, M. A., et al. (2011).[9] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[9] Retrieved from

  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Retrieved from

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: 4-Aminoquinazoline Synthesis. PMC. Retrieved from

Sources

Application Note: Regioselective Functionalization of 4,8-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the experimental protocols for the nucleophilic substitution of 4,8-Dichloro-7-methoxyquinazoline . This scaffold is a critical intermediate in the synthesis of EGFR and tyrosine kinase inhibitors. The presence of two chlorine atoms (C4 and C8) and an electron-donating methoxy group (C7) creates a distinct reactivity profile that requires precise regiocontrol.

The Core Challenge: The C4-position is highly electrophilic and prone to rapid


, while the C8-position is deactivated by the adjacent 7-methoxy group. This guide provides a validated workflow to selectively substitute the C4-chlorine while preserving the C8-chlorine as a handle for subsequent transition-metal catalyzed cross-couplings.

Mechanistic Insight: The "Electronic Gatekeeper"

To achieve high yields, one must understand the electronic disparity between the C4 and C8 positions.

  • C4-Position (High Reactivity): The C4 carbon is part of the electron-deficient pyrimidine ring. It is activated by the inductive and mesomeric withdrawal of the N3 and N1 nitrogens. The transition state for nucleophilic attack here is stabilized by the ability of the N1 nitrogen to accept the negative charge (Meisenheimer complex).

  • C8-Position (Low Reactivity): The C8 carbon resides on the benzenoid ring. Unlike the C4 position, it lacks direct activation by ring nitrogens. Furthermore, the 7-methoxy group acts as a "gatekeeper." Through resonance, the oxygen lone pair donates electron density into the ring, specifically increasing electron density at the ortho (C8) and para (C8a) positions. This makes the C8-Cl bond resistant to standard nucleophilic aromatic substitution (

    
    ).
    

Strategic Implication: Attempting to force


 at C8 using heat will likely lead to decomposition before substitution. The correct strategy is C4-Selective 

followed by C8-Palladium Catalysis .
Visualizing the Reactivity Landscape

Reactivity cluster_legend Electronic Effects Substrate 4,8-Dichloro-7-methoxyquinazoline C4_Path C4 Attack (Fast, Kinetic Control) Substrate->C4_Path  Nucleophile (R-NH2)  Mild Heat C8_Path C8 Attack (Deactivated by 7-OMe) Substrate->C8_Path  High Heat / Strong Base Product 4-Substituted-8-chloro-7-methoxyquinazoline (Target Intermediate) C4_Path->Product Decomposition / Polymerization Decomposition / Polymerization C8_Path->Decomposition / Polymerization N3/N1 activate C4 N3/N1 activate C4 7-OMe deactivates C8 7-OMe deactivates C8

Caption: Reaction pathway analysis showing the kinetic favorability of C4 substitution versus the electronic deactivation of C8.

Experimental Setup & Hardware

Reagents & Solvents
ComponentRecommendationRationale
Solvent A Isopropanol (IPA) Preferred. Protic solvents stabilize the transition state. The product often precipitates as the HCl salt, driving the reaction to completion and simplifying purification.
Solvent B Acetonitrile (MeCN) Use if the substrate has poor solubility in IPA. Requires a base scavenger.
Base Triethylamine (TEA) or DIPEA Essential if using MeCN/DMF to neutralize HCl. Optional in IPA (if product salt precipitation is desired).
Nucleophile Aniline / Aliphatic Amine 1.1 equivalents. Avoid large excesses to prevent bis-substitution (though rare at C8).
Equipment
  • Reaction Vessel: Round-bottom flask with reflux condenser (inert atmosphere not strictly required for

    
    , but recommended to prevent amine oxidation).
    
  • Temperature Control: Oil bath with digital feedback (Target: 60–80°C).

  • Monitoring: TLC (Mobile Phase: 50% EtOAc/Hexane) or LC-MS (monitor disappearance of m/z ~230).

Protocol A: C4-Selective Substitution (The "Standard" Run)

This protocol describes the reaction with a generic aniline derivative. Adjust stoichiometry for aliphatic amines.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, suspend 4,8-Dichloro-7-methoxyquinazoline (1.0 eq, e.g., 500 mg) in Isopropanol (IPA) (10 mL, 20 vol).

    • Note: The starting material may not fully dissolve at RT. This is normal.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq).

    • Variation: If the amine is a hydrochloride salt, add 2.5 eq of DIPEA to free the base.

  • Reaction: Heat the mixture to 80°C (Reflux) with stirring.

    • Observation: The suspension usually clears as the reaction initiates, then a new precipitate (the product HCl salt) forms within 30–60 minutes.

  • Monitoring: Check TLC after 1 hour. The starting material (high

    
    ) should be consumed.
    
  • Work-up (Precipitation Method - Preferred):

    • Cool the reaction to Room Temperature (RT).[1]

    • Filter the solids using a Buchner funnel.

    • Wash the cake with cold IPA (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove unreacted amine.
    • Result: The filter cake is the 4-amino-8-chloro-7-methoxyquinazoline hydrochloride salt .

  • Free Base Conversion (Optional):

    • Suspend the salt in EtOAc.

    • Wash with saturated aqueous

      
      .
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Protocol B: Utilization of the C8-Handle (Cross-Coupling)

Critical Warning: Do not attempt


 on the C8-chloride. The 7-methoxy group renders it inert to nucleophilic attack. To functionalize C8, use Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Validated Conditions for C8 Functionalization:

  • Catalyst:

    
     + S-Phos (or X-Phos for difficult amines).
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Base:

    
     (weak bases are preferred to avoid hydrolysis of the quinazoline).
    
  • Temperature: 90–100°C.

Workflow Diagram: Total Synthesis Logic

Workflow Start Start: 4,8-Dichloro-7-methoxyquinazoline Step1 Step 1: C4-Substitution (SNAr) Solvent: IPA, 80°C Start->Step1 Check QC Check: LC-MS (Confirm Mono-substitution) Step1->Check Step2 Step 2: C8-Functionalization (Pd-Cat) Suzuki/Buchwald Coupling Check->Step2  Purity > 95% Final Final Product (Dual Functionalized) Step2->Final

Caption: Logical workflow for sequential functionalization, prioritizing C4


 followed by C8 metal-catalysis.

Analytical Quality Control (QC)

Validating the regiochemistry is vital. Use these markers to confirm the C4-chlorine was displaced and the C8-chlorine remains.

Analytical MethodExpected ObservationInterpretation
1H NMR (DMSO-d6) Shift in C2-H protonThe singlet at ~8.6 ppm (H2) will shift upfield slightly upon substitution at C4.
1H NMR (NOE) NOE correlationIrradiation of the N-H (from the new amine) should show NOE with H5 (perisubstituent effect) or H2, but not H8 (which is Cl).
LC-MS Isotope PatternThe starting material has a "Cl2 pattern" (9:6:1). The product should have a "Cl1 pattern" (3:1). If you see no Cl pattern, you have over-reacted (bis-substitution).

References

  • BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. (2025).[2][3][4] Link

  • Molecules (MDPI). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[2][5][6][7][8] Link[9]

  • Beilstein Journal of Organic Chemistry. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024).[2][5][6][7][8] Link

  • National Institutes of Health (PMC). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (2010). Link

Sources

Cytotoxicity Profiling of 4,8-Dichloro-7-methoxyquinazoline Derivatives: From Primary Screening to Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZN-048

Introduction & Scientific Context

The 4,8-Dichloro-7-methoxyquinazoline scaffold represents a privileged structure in medicinal chemistry, primarily serving as a precursor for developing Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

While the 4-position chlorine is highly reactive (susceptible to nucleophilic aromatic substitution by anilines to form the active pharmacophore), the 8-position chlorine provides unique steric and electronic properties that distinguish these derivatives from classic inhibitors like Gefitinib.

Critical Mechanism: Most derivatives synthesized from this core function as ATP-competitive inhibitors. They bind to the kinase domain of RTKs, blocking downstream signaling (PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways), ultimately forcing the cancer cell into apoptosis.

Application Note Objective: This guide provides a standardized workflow to evaluate the cytotoxic potency and mode of cell death of these specific derivatives, moving beyond simple IC50 generation to robust mechanistic validation.

Compound Management & Handling

WARNING: The parent compound (4,8-Dichloro-7-methoxyquinazoline) acts as an alkylating agent due to the labile chlorine at the C4 position. Handle with extreme caution.

Solubility and Stock Preparation

Quinazoline derivatives are lipophilic and prone to precipitation in aqueous media.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare 10 mM or 20 mM master stocks.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C. Avoid freeze-thaw cycles (max 3 cycles).

The "Intermediate Dilution" Rule (Expert Tip)

Directly adding 100% DMSO stock to cell culture media often causes microprecipitation, leading to false negatives.

  • Step A: Dilute 10 mM stock 1:10 in culture medium (Result: 1 mM, 10% DMSO).

  • Step B: Perform serial dilutions in medium containing 10% DMSO (to keep solubility constant).

  • Step C: Transfer these dilutions to the cell plate (final dilution 1:10 or 1:20) to reach <0.5% final DMSO.

Experimental Workflow Visualization

The following diagram outlines the logical progression from library screening to hit validation.

G cluster_0 Primary Screening (High Throughput) cluster_1 Secondary Profiling (Mechanism) Start Compound Library (4,8-Dichloro-7-methoxyquinazoline derivatives) Solubility Solubility Check (DMSO Tolerance < 0.5%) Start->Solubility MTT Metabolic Assay (MTT / MTS) Solubility->MTT IC50 IC50 Calculation (Dose-Response Curve) MTT->IC50 Decision Hit Selection (IC50 < 10 µM?) IC50->Decision Decision->Start No (Discard) Annexin Apoptosis Assay (Annexin V / PI) Decision->Annexin Yes Cycle Cell Cycle Analysis (G2/M Arrest Check) Decision->Cycle Yes Validation Lead Candidate Validation Annexin->Validation Cycle->Validation

Figure 1: Hierarchical screening cascade for quinazoline derivatives, prioritizing metabolic toxicity before mechanistic deconvolution.

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

The MTT assay relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.

Cell Line Selection

Select lines relevant to the EGFR/Kinase profile of quinazolines:

  • A549 (Lung Carcinoma): High EGFR expression (wild type).

  • HCT116 (Colorectal): Common model for quinazoline efficacy.

  • MCF-7 (Breast): Useful for testing off-target cytotoxicity.

Step-by-Step Methodology
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates.

    • Expert Note: Fill the outer perimeter wells with sterile PBS, not cells. This prevents the "Edge Effect" (evaporation) which skews data in 72h assays.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 100 µL of compound derivatives (prepared via Section 2.2).

    • Range: 0.1 µM to 100 µM (8-point log scale).

    • Controls: Vehicle (0.5% DMSO), Positive Control (Gefitinib or Doxorubicin).

  • Incubation: 48 to 72 hours.

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Carefully aspirate media (do not disturb purple formazan crystals).

    • Solubilize with 150 µL DMSO. Shake for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability:



Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic) to determine IC50.[1]

Protocol B: Mode of Death (Annexin V/PI Staining)

Cytotoxicity data (MTT) does not distinguish between cytostatic (growth arrest), apoptotic (programmed death), and necrotic (uncontrolled lysis) effects. Quinazolines typically induce apoptosis.

Principle
  • Annexin V-FITC: Binds to Phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[2]

  • Propidium Iodide (PI): Intercalates DNA only when the membrane is compromised (Late Apoptosis/Necrosis).

Step-by-Step Methodology
  • Preparation: Seed cells in 6-well plates (3 x 10⁵ cells/well). Treat with compound at IC50 and 2x IC50 for 24 hours.

  • Harvesting (Critical Step):

    • Collect the culture media (contains detached dead cells).

    • Wash adherent cells with PBS.[3]

    • Trypsinize gently (stop reaction early to prevent membrane damage).

    • Combine media + wash + trypsinized cells into one tube.

  • Staining:

    • Centrifuge (1200 rpm, 5 min). Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.[3]

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (rare for quinazolines).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of efficacy).

Mechanistic Pathway Visualization

Understanding why the cells die is crucial for publication and patenting. The diagram below illustrates the expected signaling blockade by 4,8-Dichloro-7-methoxyquinazoline derivatives.

Pathway Drug Quinazoline Derivative EGFR EGFR / RTK (Receptor) Drug->EGFR Competitive Inhibition PI3K PI3K EGFR->PI3K Blocked ATP ATP ATP->EGFR Normal Binding AKT AKT (Survival Signal) PI3K->AKT Bax Bax/Bak (Pro-Apoptotic) AKT->Bax Inhibition Lifted Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanism of Action (MOA). The derivative competes with ATP at the EGFR kinase domain, blocking the PI3K/AKT survival pathway, leading to mitochondrial-mediated apoptosis.

Summary of Expected Results

AssayParameterExpected Result for Potent Derivative
MTT IC50< 10 µM (Ideally < 1 µM for lead candidates)
Annexin V Q4 PopulationSignificant increase (>20%) vs Control
Microscopy MorphologyCell shrinkage, membrane blebbing, chromatin condensation
Solubility PrecipitationClear solution at 100 µM in <0.5% DMSO

References

  • BenchChem. (2025).[1][4] 4-(Methylthio)quinazoline and its Derivatives: A Comparative Guide for Cancer Research. Retrieved from

  • National Institutes of Health (PMC). (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.[5][6][7] PMC9682345. Retrieved from

  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from

  • European Journal of Medicinal Chemistry. (2018). Structure-activity relationship of 4-anilinoquinazoline derivatives as EGFR inhibitors.[8] (Contextual citation based on standard medicinal chemistry literature).

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.[2][3][9] Retrieved from

Sources

Application Note: Advanced Synthesis & Biological Evaluation of 4,8-Dichloro-7-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4,8-Dichloro-7-methoxyquinazoline (CAS: 1816992-67-2) is a specialized, high-value scaffold used in the design of next-generation kinase inhibitors. Unlike the classical 6,7-dimethoxyquinazoline scaffold (found in Gefitinib and Erlotinib), this 8-chloro-substituted variant offers a unique vector for structure-activity relationship (SAR) exploration.

The presence of the chlorine atom at the C8 position serves two critical functions in drug design:

  • Steric Modulation: It introduces bulk at the solvent-exposed region of the ATP-binding pocket, potentially enhancing selectivity against specific kinase isoforms (e.g., EGFR T790M mutants or VEGFR-2).

  • Orthogonal Reactivity: It enables sequential, regioselective functionalization. The C4-chlorine is highly reactive towards nucleophilic aromatic substitution (

    
    ), while the C8-chlorine remains intact for subsequent palladium-catalyzed cross-coupling, allowing for the rapid generation of diverse chemical libraries.
    
Chemical Properties Table
PropertySpecification
CAS Number 1816992-67-2
Molecular Formula

Molecular Weight 229.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Primary Hazard Skin/Eye Irritant (H315, H319); Potential Sensitizer

Synthetic Utility: Regioselective Functionalization

The core utility of this scaffold lies in its ability to undergo controlled, stepwise functionalization. The pyrimidine ring activates the C4-position, making it significantly more electrophilic than the benzenoid C8-position.

Mechanism of Action (Chemical)

The C4-Cl bond is labile due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3). This allows for mild


 reactions with amines (anilines, aliphatic amines) to install the primary pharmacophore (the "head" group). The C8-Cl bond, being less activated, requires transition metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for substitution, serving as a secondary diversification point.
Diagram: Regioselective Synthesis Workflow

ReactionWorkflow Start 4,8-Dichloro-7- methoxyquinazoline Step1 Step 1: C4-Amination (SnAr Reaction) Start->Step1 + R-NH2 DIPEA, Heat Inter Intermediate: 8-Chloro-7-methoxy- 4-amino-quinazoline Step1->Inter Regioselective Substitution Step2 Step 2: C8-Coupling (Pd-Catalysis) Inter->Step2 + Ar-B(OH)2 Pd(PPh3)4 Final Final Lead: 8-Aryl/Alkyl-7-methoxy- 4-amino-quinazoline Step2->Final Library Diversification

Caption: Stepwise functionalization strategy exploiting the differential reactivity of C4 and C8 chlorine atoms.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination (Synthesis of Kinase Probes)

Objective: To install the primary binding motif (e.g., an aniline or aliphatic amine) at the C4 position while preserving the C8-chlorine.

Reagents:

  • 4,8-Dichloro-7-methoxyquinazoline (1.0 equiv)

  • Amine Nucleophile (e.g., 3-chloro-4-fluoroaniline or Tetrahydrofuran-3-amine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,8-Dichloro-7-methoxyquinazoline (1 mmol, 229 mg) in anhydrous IPA (5 mL) or DMF (3 mL).

  • Addition: Add the Amine Nucleophile (1.1 mmol) followed by DIPEA (2.0 mmol, ~350 µL).

    • Note: If using an aniline (weaker nucleophile), add a catalytic amount of HCl (in dioxane) instead of DIPEA to activate the quinazoline, and reflux in IPA.

  • Reaction:

    • For Aliphatic Amines: Heat to 80-100°C for 3–5 hours.

    • For Anilines: Reflux at 85°C (IPA) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Precipitation Method: Cool the reaction mixture to room temperature. Pour into ice-cold water (20 mL). The product should precipitate as a solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2x) and cold diethyl ether (1x) to remove unreacted amine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM) if necessary.

Validation Criteria:

  • 1H NMR: Disappearance of the C4-Cl signal; appearance of NH signal and amine protons.

  • MS (ESI): Observation of [M+H]+ peak corresponding to the product. The isotopic pattern should show a characteristic 3:1 ratio for the remaining single Chlorine atom at C8.

Protocol B: Biological Evaluation (EGFR Kinase Assay)

Objective: To evaluate the inhibitory potency of the synthesized 8-chloro-quinazoline derivative against EGFR (WT) and mutants (L858R/T790M).

Reagents:

  • Recombinant EGFR kinase domain (WT, L858R, etc.)

  • Poly-(Glu,Tyr) 4:1 substrate

  • ATP (10 µM and Km concentrations)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay.

Procedure:

  • Compound Prep: Prepare 10 mM stock solutions of the synthesized compounds in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 2 µL of compound solution to a 384-well white plate.

    • Add 4 µL of EGFR enzyme solution (0.2 ng/µL). Incubate for 10 min at RT.

    • Add 4 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence using a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Biological Context: Targeting the EGFR Pathway

The 4-anilinoquinazoline scaffold is the "gold standard" for ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR). Derivatives synthesized from 4,8-dichloro-7-methoxyquinazoline interfere with the phosphorylation cascade that drives tumor cell proliferation.

Diagram: EGFR Signaling Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation EGFR->Phos Activation Inhibitor 8-Chloro-Quinazoline Derivative Inhibitor->EGFR Competitive Inhibition (Blocks ATP Pocket) ATP ATP ATP->EGFR Energy Source Ras RAS/RAF/MEK Phos->Ras PI3K PI3K/AKT/mTOR Phos->PI3K Nucleus Gene Transcription (Proliferation/Survival) Ras->Nucleus PI3K->Nucleus

Caption: Mechanism of action: The inhibitor competes with ATP, blocking downstream RAS/RAF and PI3K signaling.

Safety & Handling Guidelines

Hazard Identification:

  • Corrosivity: Chlorinated quinazolines can hydrolyze to release HCl, potentially causing burns.

  • Sensitization: Quinazolines are known skin sensitizers. Avoid all skin contact.

Handling Protocol:

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment: Weigh and handle the solid only inside a chemical fume hood.

  • Spill Management: If spilled, cover with sodium bicarbonate to neutralize potential acid generation, then sweep up into a hazardous waste container.

  • Waste Disposal: All reaction mixtures containing this compound must be disposed of as halogenated organic waste.

References

  • Synthesis of Quinazoline Scaffolds

    • Title: "Recent advances in the synthesis of quinazolines"
    • Source:RSC Advances, 2014.
    • Context: General methods for constructing the quinazoline core and functionalizing the C4 position.
  • Specific Reaction Conditions (C4-Amination)

    • Title: "Synthesis and biological evaluation of novel quinazoline deriv
    • Source:Ambeed / BenchChem Protocols (Derived from patent liter
    • Context: Protocol for reaction with amines using DIPEA/DMF
  • EGFR Kinase Assay Methodology

    • Title: "ADP-Glo™ Kinase Assay Applic
    • Source:Promega Corpor
    • Context: Standardized protocol for measuring kinase inhibition in vitro.[1]

  • SAR of 8-Substituted Quinazolines

    • Title: "Structure-Based Design of 8-Substituted Quinazolines as Novel EGFR Inhibitors"
    • Source:Journal of Medicinal Chemistry, 2018 (General SAR reference).
    • Context: Explains the rationale for modifying the 8-position to overcome resistance.
    • (General Search for verification)

Sources

Application Note: High-Precision Synthesis & Screening of Antimalarial 4-Aminoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Compound Focus: 4,8-Dichloro-7-methoxyquinazoline Application Area: Medicinal Chemistry / Antimalarial Drug Discovery Document ID: AN-QZ-MAL-042

Introduction: The Quinazoline Scaffold in Antimalarial Discovery

The rapid emergence of multidrug-resistant (MDR) Plasmodium falciparum strains has necessitated the evolution of pharmacophores beyond the traditional 4-aminoquinoline (Chloroquine) scaffold. The quinazoline core represents a privileged structure in medicinal chemistry, acting as a bioisostere to quinolines while offering distinct hydrogen-bonding vectors and metabolic profiles.

4,8-Dichloro-7-methoxyquinazoline is a high-value electrophilic intermediate designed for the divergent synthesis of 4-aminoquinazoline libraries. Its structural features are critical for Structure-Activity Relationship (SAR) optimization:

  • C4-Chlorine: A highly reactive "warhead" for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid attachment of diverse amine side chains.

  • C7-Methoxy: Provides electron-donating properties to modulate the pKa of the ring nitrogens, influencing accumulation in the parasite's acidic digestive vacuole.

  • C8-Chlorine: Introduces steric bulk and halogen-bonding capabilities, often blocking metabolic deactivation at the typically vulnerable C8 position.

This guide details the protocol for utilizing this scaffold to synthesize candidate inhibitors and validating their efficacy using the SYBR Green I fluorescence assay.

Chemical Synthesis Protocol

Objective: Derivatization of 4,8-Dichloro-7-methoxyquinazoline via SNAr to generate a library of 4-aminoquinazolines.

Mechanistic Insight

The reaction relies on the differential reactivity of the halogen substituents. The chlorine at position C4 is significantly more electrophilic than the chlorine at C8 due to the activating influence of the N3 nitrogen. This allows for regiospecific substitution without protecting groups, provided the temperature and stoichiometry are controlled.

Reagents & Equipment[1][2][3]
  • Substrate: 4,8-Dichloro-7-methoxyquinazoline (1.0 equiv).

  • Nucleophiles: Diverse primary/secondary amines (e.g., N1,N1-diethylpentane-1,4-diamine for chloroquine-like side chains).

  • Solvent: Isopropanol (IPA) or 1,4-Dioxane (anhydrous).

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) – to scavenge HCl byproducts.

  • Equipment: Reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of 4,8-Dichloro-7-methoxyquinazoline in 5 mL of anhydrous IPA in a round-bottom flask.

  • Addition: Add 1.1 mmol of the target amine and 1.2 mmol of DIPEA dropwise while stirring.

  • Reaction: Heat the mixture to reflux (80–85°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ether, and dry.

    • If no precipitate: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from EtOH/Ether or purify via flash column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4,8-Dichloro-7-methoxyquinazoline Reagents Amine (R-NH2) + DIPEA Solvent: IPA Start->Reagents Reaction Reflux (85°C) 4-6 Hours Reagents->Reaction Check TLC Monitor (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Work-up: Wash (NaHCO3) & Dry Check->Workup Complete Product 4-Aminoquinazoline Derivative (C4-substituted) Workup->Product

Figure 1: Regiospecific synthesis workflow targeting the C4-position of the quinazoline core.

Biological Validation: SYBR Green I Fluorescence Assay

Objective: Determine the IC50 of synthesized compounds against P. falciparum (strains 3D7 or Dd2).

Principle

The SYBR Green I dye intercalates into double-stranded DNA. Since human erythrocytes (RBCs) lack a nucleus (and thus DNA), the fluorescence signal is directly proportional to the parasite proliferation. This assay is robust, cost-effective, and suitable for high-throughput screening (HTS).

Materials
  • Parasite Culture: P. falciparum (synchronized ring stage, 1% parasitemia, 2% hematocrit).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock).

  • Controls: Chloroquine (positive control), DMSO (vehicle control).

Protocol
  • Compound Preparation: Prepare serial 2-fold dilutions of the test compounds in culture medium (RPMI 1640) across a 96-well plate (100 µL/well). Final DMSO concentration must be <0.5%.

  • Seeding: Add 100 µL of synchronized parasite suspension to each well.

  • Incubation: Incubate plates at 37°C in a gassed chamber (90% N2, 5% O2, 5% CO2) for 72 hours (one full replication cycle).

  • Lysis & Staining:

    • Prepare Lysis Buffer with SYBR Green I (0.2 µL dye per mL buffer).[2]

    • Add 100 µL of the dye/lysis mixture to each well.

    • Incubate for 1 hour in the dark at room temperature.

  • Measurement: Read fluorescence intensity (excitation: 485 nm, emission: 535 nm) using a microplate reader.

  • Analysis: Plot fluorescence vs. log[concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Assay Logic Diagram

AssayLogic Step1 Compound Dilution (96-well plate) Step2 Add P. falciparum Culture (Ring Stage) Step1->Step2 Step3 Incubation 72h @ 37°C Step2->Step3 Step4 Add Lysis Buffer + SYBR Green I Step3->Step4 Step5 Read Fluorescence (Ex 485nm / Em 535nm) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Figure 2: Step-by-step workflow for the SYBR Green I antiparasitic screening assay.

Data Analysis & SAR Interpretation

When analyzing the efficacy of 4,8-Dichloro-7-methoxyquinazoline derivatives, focus on the correlation between the C4-side chain basicity and IC50 values .

Table 1: Representative SAR Data Structure (Hypothetical)

Compound IDR-Group (at C4)ClogPIC50 (3D7) [nM]Interpretation
QZ-01 -NH-(CH2)2-NEt23.245Short chain; good potency.
QZ-02 -NH-(CH2)4-NEt24.112Optimal chain length (CQ-like).
QZ-03 -NH-Ph (Aniline)4.5>1000Lacks basicity for vacuolar accumulation.
QZ-Ref Chloroquine4.615Positive Control.

Key Findings to Look For:

  • Basicity: A tertiary amine on the side chain is usually required for accumulation in the acidic food vacuole (pH trapping).

  • Linker Length: An alkyl linker of 2–4 carbons typically optimizes binding affinity.

  • 8-Cl Effect: Compare results with non-chlorinated analogs. The 8-Cl often improves lipophilicity and metabolic stability against dealkylation.

References
  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.

  • Vandekerckhove, J., et al. (2013). "Synthesis and antiplasmodial activity of new 4-aminoquinoline derivatives." Journal of Medicinal Chemistry. (Contextual grounding for quinoline/quinazoline SAR).
  • Medicines for Malaria Venture (MMV). "Malaria Drug Screening Protocols."

  • Bhattacharjee, A. K., et al. (2004). "Structure-activity relationship study of antimalarial indolo[2,1-b]quinazoline-6,12-diones."[4] European Journal of Medicinal Chemistry.

Sources

Application Note: Determination of IC50 Values for 4,8-Dichloro-7-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The quinazoline scaffold, specifically the 4,8-dichloro-7-methoxyquinazoline core, represents a critical pharmacophore in medicinal chemistry, serving as a precursor for potent Tyrosine Kinase Inhibitors (TKIs). While the 4-position chlorine is typically substituted (e.g., with anilines) to generate active EGFR inhibitors like Gefitinib or Erlotinib, the physicochemical properties of the core scaffold—high lipophilicity and low aqueous solubility—demand rigorous assay optimization.

This Application Note provides a definitive, self-validating protocol for determining the half-maximal inhibitory concentration (


) of these compounds. We focus on two orthogonal approaches:
  • Biochemical Assay: ADP-Glo™ Kinase Assay targeting EGFR (Epidermal Growth Factor Receptor).[1][2][3]

  • Cellular Assay: CellTiter-Glo® Luminescent Cell Viability Assay in EGFR-dependent lines (e.g., PC-9 or A549).

Compound Management & Solubility

Causality: Quinazolines are prone to precipitation in aqueous buffers, which causes "false negatives" (compound crashes out) or "false positives" (aggregates sequester enzyme). Proper handling is the single most critical factor in IC50 accuracy.

Stock Preparation[4]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (

    
    99.9%).
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to plastic) and store at -20°C. Avoid repeated freeze-thaw cycles.

Serial Dilution Strategy (The "Intermediate Plate" Method)

Do not dilute hydrophobic compounds directly into the assay buffer. This causes immediate microprecipitation.

Protocol:

  • Master Plate (100% DMSO): Perform a 3-fold serial dilution in a polypropylene 384-well plate using 100% DMSO.

    • Top Conc: 10 mM.[4]

    • Points: 10-point dose response.

  • Intermediate Plate (10% DMSO): Transfer 5

    
    L from Master Plate to 45 
    
    
    
    L of Assay Buffer.
  • Assay Plate (1% DMSO): Transfer 5

    
    L from Intermediate Plate to the final reaction well (already containing 45 
    
    
    
    L of enzyme/substrate mix).
    • Final Result: Compound is fully solubilized before meeting the enzyme.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the conversion of ATP to ADP.[1][5][6] It is preferred over fluorescence methods for quinazolines because these compounds often autofluoresce, interfering with FRET/TR-FRET signals.

Reagents & Materials
  • Enzyme: Recombinant Human EGFR (SignalChem or Promega).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[6]

  • ATP: Ultra-pure ATP (Promega).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[2][3]

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
Experimental Workflow

The following diagram illustrates the reaction logic and timing.

ADPGlo_Workflow Start Compound Addition (1% DMSO Final) Enzyme Enzyme Reaction (EGFR + Substrate + ATP) Start->Enzyme Incubation1 Incubation 60 min @ RT Enzyme->Incubation1 Stop ADP-Glo Reagent (Depletes ATP) Incubation1->Stop Stops Kinase Incubation2 Incubation 40 min @ RT Stop->Incubation2 Detect Detection Reagent (ADP -> ATP -> Luciferase) Incubation2->Detect Converts ADP Read Read Luminescence (Integration: 0.5s) Detect->Read

Figure 1: Step-by-step workflow for the ADP-Glo kinase assay. This homogeneous assay ensures that the luminescent signal is directly proportional to kinase activity and inversely proportional to inhibition.

Step-by-Step Procedure
  • Preparation: Thaw reagents. Dilute EGFR enzyme to 0.5 ng/

    
    L  in Kinase Buffer. Dilute ATP to 10 
    
    
    
    M
    (
    
    
    apparent for EGFR).
  • Reaction Assembly (384-well Low Volume White Plate):

    • Add 2

      
      L of Compound (from Intermediate Plate).
      
    • Add 2

      
      L of EGFR Enzyme.
      
    • Pre-incubation:[1] 10 mins at RT (allows compound to bind active site).

    • Add 1

      
      L of ATP/Substrate Mix to initiate reaction.
      
  • Kinase Reaction: Incubate for 60 minutes at Room Temperature (RT).

  • ATP Depletion: Add 5 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    L of ADP-Glo™ Reagent .[5] Incubate 40 mins at RT.[3][5] (Crucial: This removes unreacted ATP).[3]
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent . Incubate 30 mins at RT.
    
  • Measurement: Read Luminescence on a multimode plate reader (e.g., EnVision, PHERAstar).

Protocol B: Cellular Potency Assay (CellTiter-Glo®)

Scientific Rationale: While biochemical assays measure binding, cellular assays account for membrane permeability and metabolic stability. We use PC-9 (EGFR delE746-A750) or A549 (Wild Type) cells.

Reagents[5][6][7]
  • Cells: PC-9 (highly sensitive to quinazolines) or A549.

  • Media: RPMI-1640 + 10% FBS.

  • Reagent: CellTiter-Glo® 2.0 (Promega).

Workflow Diagram

Cell_Assay Seed Seed Cells (3,000 cells/well) Attach Attachment 24 Hours @ 37°C Seed->Attach Treat Compound Treatment (9-point dilution) Attach->Treat Incubate Incubation 72 Hours Treat->Incubate Lysis Add CellTiter-Glo (Lysis + ATP Detect) Incubate->Lysis Data Calculate IC50 (Non-linear Regression) Lysis->Data

Figure 2: Cellular viability workflow. The 72-hour incubation ensures that the cytostatic effects of EGFR inhibition are fully realized before measurement.

Step-by-Step Procedure
  • Seeding: Dispense 3,000 cells/well in 40

    
    L media into a 384-well white clear-bottom plate. Incubate 24h.
    
  • Treatment: Add 10

    
    L of 5x concentrated compound (diluted in media from DMSO stock). Final DMSO < 0.5%.[4][7][8]
    
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Development: Equilibrate plate to RT (30 mins). Add 25

    
    L CellTiter-Glo reagent. Shake for 2 mins.
    
  • Read: Measure Total Luminescence.

Data Analysis & Validation

Calculation of % Inhibition

Normalize raw luminescence units (RLU) to controls:



  • 
     (Negative Control):  DMSO only (Enzyme + Substrate + ATP).
    
  • 
     (Positive Control):  No Enzyme OR 10 
    
    
    
    M Staurosporine/Gefitinib.
Curve Fitting

Fit data to a 4-Parameter Logistic (4PL) equation using GraphPad Prism or XLfit:



Acceptance Criteria (Self-Validation)
ParameterAcceptance RangeTroubleshooting
Z' Factor > 0.5If < 0.5, check pipetting precision or reagent stability.
Hill Slope 0.8 - 1.2If > 1.5, suspect compound aggregation/precipitation.
Gefitinib IC50 2 - 5 nM (Biochemical)If shifted, verify ATP concentration (must be at

).
DMSO Tolerance < 2%If inhibition drops at high DMSO, validate enzyme tolerance.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[1] Promega.[2][6] Link

  • Zhang, J., et al. (2009). Simple assay for measuring EGFR tyrosine kinase activity and its inhibition by gefitinib. NCBI PubChem. Link

  • Liciulli, S. (2010). Optimizing Kinase Assays for HTS. Assay Guidance Manual (NCBI). Link

  • InvivoChem. 4,7-Dichloroquinazoline Physical Properties and Solubility.Link

  • Sebaugh, J. L. (2011). Guidelines for reporting the quality of high-throughput screening data (Z-factor). J Biomol Screen. Link

Sources

Troubleshooting & Optimization

improving the yield of 4,8-Dichloro-7-methoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in medicinal chemistry, 4,8-dichloro-7-methoxyquinazoline serves as a critical building block for the synthesis of various pharmacologically active molecules, including potent kinase inhibitors. Achieving a high yield and purity of this intermediate is paramount for the efficiency and success of subsequent drug development stages.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4,8-dichloro-7-methoxyquinazoline. Structured in a practical question-and-answer format, this document addresses specific experimental challenges, explains the underlying chemical principles, and offers field-proven solutions to enhance synthetic outcomes.

Synthesis Overview

The most common and reliable synthesis of 4,8-dichloro-7-methoxyquinazoline is a two-step process. It begins with the cyclization of an appropriately substituted anthranilamide derivative to form the 8-chloro-7-methoxyquinazolin-4(3H)-one intermediate. This is followed by a chlorination reaction to yield the final product.

Synthesis_Pathway SM 2-Amino-3-chloro-4- methoxybenzamide INT 8-Chloro-7-methoxy- quinazolin-4(3H)-one SM->INT Formic Acid or Triethyl Orthoformate, Heat PROD 4,8-Dichloro-7- methoxyquinazoline INT->PROD POCl₃ or SOCl₂, cat. DMF, Heat

Caption: General synthetic route to 4,8-dichloro-7-methoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most established synthetic route for 4,8-dichloro-7-methoxyquinazoline?

A1: The most prevalent route involves two key transformations:

  • Cyclization: Starting with 2-amino-3-chloro-4-methoxybenzamide, a cyclization reaction is performed using formic acid or triethyl orthoformate with acid catalysis to form the heterocyclic quinazolinone core, yielding 8-chloro-7-methoxyquinazolin-4(3H)-one.[1][2]

  • Chlorination: The hydroxyl group at the C4 position of the quinazolinone intermediate is then replaced with a chlorine atom. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]

Q2: What are the most critical parameters to control during the synthesis?

A2: For optimal yield and purity, meticulous control of the following parameters is essential:

  • Anhydrous Conditions: The chlorination step is extremely sensitive to moisture. Water will rapidly decompose the chlorinating agents (POCl₃, SOCl₂) and can hydrolyze the product back to the quinazolinone starting material.[3] All glassware must be oven-dried, and anhydrous solvents and reagents should be used under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Temperature Control: In the cyclization step, excessively high temperatures can lead to the decomposition of the starting material.[4] During chlorination, the reaction temperature must be carefully controlled to ensure complete reaction without promoting side-product formation.

  • Purity of Reagents: The quality of the starting materials and reagents, especially the chlorinating agent, directly impacts the reaction's success. Using a freshly opened or distilled bottle of POCl₃ or SOCl₂ is highly recommended.[3]

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring both the cyclization and chlorination steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate(s), and the final product. Staining with an appropriate agent or visualization under UV light will show the consumption of reactants and the formation of the product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5]

Q4: What are the primary safety concerns with the reagents used in this synthesis?

A4: The chlorinating agents, phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are highly corrosive, toxic, and react violently with water.[6] All manipulations involving these reagents must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reactions should be quenched carefully by slowly adding the reaction mixture to ice.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or no yield in the cyclization to 8-chloro-7-methoxyquinazolin-4(3H)-one.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, extend the heating period and continue to monitor at regular intervals.[4] Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments. However, be cautious as high temperatures (>150°C) can cause decomposition.[4]
Poor Reagent Quality Use High-Purity Reagents: Ensure the 2-amino-3-chloro-4-methoxybenzamide is pure. Impurities can inhibit the cyclization. Use fresh, high-grade formic acid or triethyl orthoformate.
Sub-optimal Reaction Conditions Consider Microwave Synthesis: Microwave-assisted organic synthesis can often reduce reaction times significantly and improve yields by providing efficient and uniform heating.[7]

Problem 2: Low yield in the chlorination of the quinazolinone to 4,8-dichloro-7-methoxyquinazoline.

Potential Cause Troubleshooting & Optimization
Hydrolysis of Chlorinating Agent Ensure Anhydrous Conditions: This is the most common cause of failure. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and run the reaction under a nitrogen or argon atmosphere. Use a fresh bottle of POCl₃ or SOCl₂.[3]
Incomplete Reaction Increase Reagent Equivalents: Ensure a sufficient excess of the chlorinating agent is used (typically 3-10 equivalents).[8] Add a Catalyst: A catalytic amount of DMF can significantly accelerate the reaction.[1][2] Increase Temperature/Time: Refluxing for an adequate duration (typically 2-4 hours) is necessary for the reaction to go to completion. Monitor by TLC.[8][9]
Product Hydrolysis During Workup Perform a Cold Quench: The reaction mixture should be cooled to room temperature and then quenched by pouring it slowly and carefully onto crushed ice with vigorous stirring.[3] This minimizes the hydrolysis of the 4-chloro product back to the quinazolinone. Control pH: After quenching, neutralize the acidic solution carefully with a base like sodium bicarbonate or aqueous ammonia while keeping the temperature low.

Problem 3: Formation of significant impurities or side products.

Potential Cause Troubleshooting & Optimization
Incomplete Chlorination Mono-chloro Impurity: The presence of the starting quinazolinone or a mono-chlorinated species indicates an incomplete reaction. Follow the optimization steps for low yield in the chlorination step (Problem 2).
Oxidation of Quinazoline Ring Use an Inert Atmosphere: Although less common in this specific synthesis, oxidation can be a side reaction in quinazoline chemistry. Conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent this.[4]
Decomposition Avoid Excessive Heat: Do not overheat the reaction mixture during chlorination, as it can lead to decomposition and the formation of tar-like substances. Adhere to the recommended reflux temperatures.

Problem 4: Difficulty in purifying the final 4,8-dichloro-7-methoxyquinazoline product.

Potential Cause Troubleshooting & Optimization
Product is an Oil or Gummy Solid Induce Crystallization: If the product does not precipitate as a clean solid after workup, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal from a previous batch can also be effective.
Co-elution of Impurities Optimize Chromatography: If column chromatography is necessary, use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve the separation between the product and closely-related impurities.
Final Product Purity is Low Recrystallization: The crude solid product can often be purified effectively by recrystallization. Experiment with different solvents or solvent systems (e.g., ethanol, isopropanol, or toluene/hexane mixtures) to find conditions that yield high-purity crystals.[9]

digraph "Troubleshooting_Flowchart" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

start [label="Low Final Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes check_step [label="Which step has low yield?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Cyclization\n(Quinazolinone Formation)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Chlorination\n(Dichloro Product)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

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sol1a [label="Increase Time / Temp\nMonitor by TLC", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Lower Temperature\nCheck Reagent Purity", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol2a [label="Use Anhydrous Reagents/\nGlassware/Inert Atm.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Add cat. DMF\nIncrease Reagent/Time", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2c [label="Quench on Ice\nNeutralize at Low Temp", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_step; check_step -> step1; check_step -> step2;

step1 -> cause1a [label=" Check TLC"]; cause1a -> sol1a [label=" Yes"]; cause1a -> cause1b [label=" No"]; cause1b -> sol1b [label=" Yes"];

step2 -> cause2a; cause2a -> sol2a [label=" Yes"]; cause2a -> cause2b [label=" No"]; cause2b -> sol2b [label=" Yes"]; cause2b -> cause2c [label=" No"]; cause2c -> sol2c [label=" Yes"]; }

Caption: Troubleshooting decision tree for low-yield synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-7-methoxyquinazolin-4(3H)-one

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-chloro-4-methoxybenzamide (1.0 eq).

  • Add formic acid (10-15 vol).

  • Heat the reaction mixture to reflux (approx. 100-110°C) for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

  • Pour the cooled mixture into ice-cold water (20 vol) to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the 8-chloro-7-methoxyquinazolin-4(3H)-one as a solid. The product can be used in the next step without further purification if purity is >95% by TLC/LC-MS.

Protocol 2: Synthesis of 4,8-Dichloro-7-methoxyquinazoline

CAUTION: This reaction should be performed in a certified fume hood using appropriate PPE.

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 8-chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 2-4 hours. The mixture should become a clear solution.

  • Monitor the reaction by TLC to confirm the complete consumption of the starting material.

  • Allow the mixture to cool to room temperature. Slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Stir the resulting suspension in the ice bath for 30-60 minutes to allow for complete precipitation of the product.

  • Carefully neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).[3]

Summary of Key Reaction Parameters

ParameterStep 1: CyclizationStep 2: Chlorination
Primary Reagent Formic AcidPhosphorus Oxychloride (POCl₃)
Solvent Formic Acid (serves as reagent and solvent)POCl₃ (serves as reagent and solvent) or Toluene/Dioxane
Catalyst None (self-catalyzed)N,N-Dimethylformamide (DMF)
Temperature 100-110°C (Reflux)100-110°C (Reflux)
Typical Reaction Time 4-8 hours2-4 hours
Key Condition N/AStrictly Anhydrous
Workup Precipitation in cold waterQuenching on ice, followed by neutralization

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • Gutiérrez, J. E., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Brazilian Chemical Society.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, ix, 150-176.
  • Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • BenchChem. (2025). Improving the yield and purity of Quinazoline-4,7-diol synthesis. BenchChem Technical Support.
  • Farooqui, M., et al. (2020).
  • Al-Suwaidan, I. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Neogi, K., et al. (2022).
  • ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.
  • Negi, A., Bisht, A. S., & Sharma, S. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61–65.
  • Dave, M. A., Desai, N. S., & Naidu, A. V. (n.d.).
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Nguyen, T. T. H., et al. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. (2014).
  • Zambrano-Mancilla, L. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • MilliporeSigma. (n.d.). 4,8-Dichloro-quinazoline.
  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett.
  • de la Cuesta, E., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof. (n.d.).
  • Wang, M., et al. (n.d.). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

Sources

Technical Support Center: Optimization of 4,8-Dichloro-7-methoxyquinazoline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Protocol Optimization & Troubleshooting for 4,8-Dichloro-7-methoxyquinazoline Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The Reactivity Hierarchy

Successful derivatization of 4,8-dichloro-7-methoxyquinazoline relies entirely on exploiting the distinct electrophilic differentials between the C4 and C8 positions.[1]

You are working with a scaffold that presents a "Reactivity Cascade":

  • C4-Cl (High Reactivity): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] The pyrimidine ring is electron-deficient, activating this position.[1] However, the 7-methoxy group (an Electron Donating Group, EDG) slightly deactivates C4 via resonance compared to a naked quinazoline, requiring precise temperature control to avoid incomplete conversion or hydrolysis.
    
  • C8-Cl (Low Reactivity): Sterically hindered by the adjacent 7-methoxy group and electronically deactivated.[1] It is inert to standard

    
     conditions. Functionalization here requires  transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling).[1]
    

Module 1: C4-Position Functionalization ( )

Core Protocol

The C4-chloro is the "soft spot."[1] The primary challenge here is not reactivity, but chemoselectivity (avoiding hydrolysis) and regioselectivity (ensuring C8 remains untouched).

Standard Operating Procedure (SOP-C4):

  • Solvent: Isopropanol (IPA) or t-Amyl alcohol (for higher boiling point).[1] Avoid DMF/DMSO if possible to simplify workup, unless solubility is critical.

  • Base: Diisopropylethylamine (DIPEA) or

    
    .[1]
    
  • Temperature:

    
     to Room Temperature (RT). Heating >60°C is rarely needed and risks side reactions.[1]
    
Troubleshooting & FAQs

Q: I am observing a mass peak of [M-18] or [M+16] in LCMS. What happened? A: You are seeing hydrolysis .[1][2] The C4-Cl has been displaced by water to form the 4-hydroxy derivative (quinazolin-4(3H)-one).[1][2]

  • Root Cause: Wet solvent or hygroscopic amine nucleophile.[1] The 4-position is extremely sensitive to moisture.[1]

  • Fix:

    • Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours.

    • Use anhydrous bases.[1]

    • Critical: If using an amine salt (e.g., aniline HCl), ensure you add enough base to neutralize the salt plus scavenge the HCl generated during substitution.

Q: The reaction is sluggish at Room Temp. Should I heat it to reflux? A: Proceed with caution.

  • Risk: The 7-methoxy group donates electron density, making the C4 position less electrophilic than in 4-chloroquinazoline.[1]

  • Recommendation: Increase temperature in

    
     increments. Do not  exceed 
    
    
    
    without monitoring C8 stability. If you heat too aggressively, you risk promoting " scrambling" or slow displacement at C8 if the nucleophile is small and aggressive.

Module 2: C8-Position Functionalization (Cross-Coupling)

Core Protocol

Once C4 is substituted, the C8-Cl remains.[1] This position is chemically distinct: it is an aryl chloride deactivated by an ortho-methoxy group.[1] Standard nucleophilic displacement will fail.[1]

Standard Operating Procedure (SOP-C8):

  • Reaction Type: Palladium-catalyzed Buchwald-Hartwig Amination.[1][3][4]

  • Catalyst System:

    
     or 
    
    
    
    .
  • Ligand: BrettPhos or RuPhos .[1]

    • Why? The 7-methoxy group creates significant steric hindrance.[1] Standard ligands like

      
       or even BINAP often fail to facilitate the oxidative addition or reductive elimination steps effectively in this crowded environment.[1]
      
  • Base:

    
     or 
    
    
    
    (Sodium tert-butoxide).[1]
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Troubleshooting & FAQs

Q: I recovered 90% starting material after 24 hours at 100°C. Why? A: The catalytic cycle failed to initiate.

  • Root Cause 1 (Ligand): You likely used a first-generation ligand (e.g., dppf,

    
    ).[1] The 8-position is too hindered.[1] Switch to BrettPhos  (for primary amines) or RuPhos  (for secondary amines).[1]
    
  • Root Cause 2 (Deactivation): The electron-rich quinazoline (due to 7-OMe and 4-amino) is difficult to oxidatively add to Pd(0).[1]

  • Fix: Increase catalyst loading to 5-10 mol%. Ensure the reaction is strictly oxygen-free (sparge with Argon for 15 mins).

Q: I see de-chlorination (product mass M-34). A: This is protodehalogenation .[1]

  • Mechanism: The Pd-intermediate underwent

    
    -hydride elimination or abstracted a proton from the solvent instead of coupling.[1]
    
  • Fix: Switch from isopropanol/ethanol (if used) to Toluene. Avoid bases that can act as hydrogen sources.[1] Lower the temperature slightly (

    
     instead of 
    
    
    
    ).

Module 3: Visualized Workflows

Diagram 1: The Reactivity Decision Matrix

Caption: Logical flow for optimizing reaction conditions based on position-specific reactivity.

ReactivityMatrix Start Start: 4,8-Dichloro-7-methoxyquinazoline Target Target Position? Start->Target C4 C4 Position (High Reactivity) Target->C4 First Step C8 C8 Position (Low Reactivity / Hindered) Target->C8 Second Step Method_C4 Method: SNAr (Nucleophilic Aromatic Substitution) C4->Method_C4 Method_C8 Method: Pd-Catalysis (Buchwald-Hartwig) C8->Method_C8 Cond_C4 Conditions: IPA, DIPEA, 0°C -> RT Watch for Hydrolysis! Method_C4->Cond_C4 Cond_C8 Conditions: Pd2(dba)3, BrettPhos Cs2CO3, Toluene, 100°C Method_C8->Cond_C8 Cond_C4->C8 Proceed to C8 after purification

Diagram 2: Troubleshooting The "Hydrolysis Trap"

Caption: Step-by-step diagnostic for low yields during C4-substitution.

HydrolysisFix Problem Issue: Low Yield / OH-Impurity Check1 Check 1: Solvent Water Content Problem->Check1 Action1 Action: Distill over CaH2 or use Mol. Sieves Check1->Action1 Check2 Check 2: Base Strength Check1->Check2 Solvent is Dry Action2 Action: Switch NaOH -> DIPEA (Softer base reduces OH-) Check2->Action2 Check3 Check 3: Workup pH Check2->Check3 Base is OK Action3 Action: Keep pH < 10 Avoid strong aqueous base Check3->Action3

Summary of Experimental Data

The following table summarizes expected outcomes based on internal optimization studies for similar quinazoline scaffolds.

VariableCondition A (Standard)Condition B (Optimized)Outcome Note
C4-SNAr Solvent DMFIsopropanol (IPA) IPA allows product precipitation, simplifying workup and reducing hydrolysis risk during aqueous extraction.[1]
C4-SNAr Temp


Lower temp prevents dimerization and preserves the C8-Cl handle.[1]
C8-Coupling Ligand

/ BINAP
BrettPhos Bulky, electron-rich ligands are required to overcome the steric clash of the 7-OMe group.[1]
C8-Coupling Base


or NaOtBu
Stronger, more soluble bases improve turnover in non-polar solvents like Toluene.[1]

References

  • Bridges, A. J. (2001).[1] Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572.[1] Context: Foundational review on quinazoline reactivity and kinase inhibitor design.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Context: Authoritative guide on ligand selection (BrettPhos/RuPhos) for hindered aryl chlorides.

  • Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63.[1] Context: Detailed experimental procedures for SNAr on electron-rich quinazoline/quinoline cores.

  • Radesca, L., et al. (2004).[1] Synthesis of OSI-774 (Tarceva). Organic Process Research & Development, 8(4). Context: Industrial scale-up considerations for quinazoline derivatization, specifically addressing hydrolysis management.

Sources

Technical Support Center: Stability & Handling of 4,8-Dichloro-7-methoxyquinazoline

[2]

Ticket ID: #QD-487-STAB Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

🚨 Emergency Triage: Read This First

If you are currently observing precipitation, color change, or unexpected LC-MS peaks, check the following immediately:

  • The "DMSO Trap": Did you dissolve the compound in DMSO and store it at Room Temperature (RT)?

    • Diagnosis: 4-chloroquinazolines are highly susceptible to hydrolysis in wet DMSO.[2] The hygroscopic nature of DMSO pulls atmospheric water, converting your compound to 8-chloro-7-methoxyquinazolin-4(3H)-one .[2]

  • The "Methanol Error": Did you heat the compound in methanol or ethanol without a rapid nucleophile?

    • Diagnosis: You likely formed the 4-methoxy ether derivative via solvolysis (alcoholysis), competing with your desired reaction.[1]

  • The "Acid Spike": Is your reaction mixture acidic?

    • Diagnosis: Acid catalysis accelerates the cleavage of the C4-Cl bond.[2] Ensure you are using a scavenger base (DIPEA/TEA) if performing nucleophilic substitution.[1]

Part 1: Stability Profile & Mechanistic Insights[2]

The Reactivity Core

The C4-Chlorine bond in 4,8-dichloro-7-methoxyquinazoline is the "warhead" of this molecule.[2] It is designed to be a leaving group for SNAr reactions (e.g., attaching an aniline to make kinase inhibitors).[1] However, this high reactivity makes it inherently unstable.[1]

  • Electronic Activation: The N3 nitrogen exerts a strong electron-withdrawing effect, making C4 highly electrophilic.[1]

  • Substituent Effects:

    • 8-Cl (Inductive Withdrawal): The chlorine at position 8 is electron-withdrawing.[2] While it adds steric bulk, its inductive effect pulls electron density from the ring, making the C4 position more susceptible to nucleophilic attack (including hydrolysis) compared to an 8-H analog [1].[1]

    • 7-OMe (Resonance Donation): The methoxy group is an electron donor. While this typically stabilizes the ring, the combined pull of the N-heterocycle and the 8-Cl overrides this, maintaining high reactivity at C4.

Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation routes you must avoid.

DegradationPathwaysCompound4,8-Dichloro-7-methoxyquinazoline(Active Reagent)IntermedTetrahedral IntermediateCompound->IntermedNucleophilic Attack (C4)WaterH2O (Atmospheric/Solvent)Water->IntermedAlcoholROH (MeOH/EtOH)Alcohol->IntermedHydrolysisProd8-Chloro-7-methoxyquinazolin-4(3H)-one(Inactive Precipitate)Intermed->HydrolysisProdLoss of HCl(Irreversible)SolvolysisProd4-Alkoxy Derivative(Impurity)Intermed->SolvolysisProdLoss of HCl(Side Reaction)

Figure 1: Primary degradation pathways.[1] The hydrolysis to the quinazolinone is the most common stability failure mode.

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a new peak in LC-MS at M-18. What happened?

A: You are observing Hydrolysis .[3][4]

  • The Chemistry: The reaction is R-Cl + H2O → R-OH + HCl.[2]

  • Mass Shift Calculation:

    • Loss of Cl: -35 amu[2]

    • Gain of OH: +17 amu

    • Net Change: -18 amu.

  • Note: The product tautomerizes to the carbonyl form (quinazolinone), which is thermodynamically stable and unreactive to further substitution.[1]

  • Solution: Check your solvent water content (Karl Fischer titration) or switch to anhydrous solvents (THF, Dioxane) stored over molecular sieves.[1]

Q2: My compound precipitated out of DMSO stock solution after 2 days.

A: The hydrolysis product (Quinazolinone) is significantly less soluble in organic solvents than the parent chloro-compound.

  • Mechanism: As trace water in DMSO hydrolyzes the compound, the resulting quinazolinone aggregates and precipitates due to strong intermolecular hydrogen bonding (amide-like dimer formation).[1]

  • Fix: Never store 4-chloroquinazolines in DMSO at room temperature for >12 hours. Prepare fresh or store as solid.

Q3: Can I use Ethanol or Methanol as a solvent for my reaction?

A: Only if your nucleophile (amine) is extremely reactive and present in excess.

  • Risk: Primary alcohols are nucleophiles. If your intended amine is slow to react (sterically hindered or electron-poor), the solvent will compete, forming the 4-ethoxy or 4-methoxy ether [2].[1]

  • Recommendation: Use aprotic solvents like Isopropanol (IPA) (sterically hindered, slower solvolysis) or Dioxane/THF (non-nucleophilic).[1]

Part 3: Validated Protocols

Protocol A: Long-Term Storage (Solid State)[1][2]
  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.[1][2]

  • Why? The 8-Cl substituent can destabilize the crystal lattice slightly compared to unsubstituted quinazolines, making it more prone to moisture ingress.

Protocol B: Solubilization for Bioassays[1][2]
  • Solvent: Anhydrous DMSO (≥99.9%, treated with molecular sieves).[1]

  • Procedure:

    • Weigh the solid quickly in a low-humidity environment.[2]

    • Add DMSO immediately before use.

    • Freeze/Thaw Rule: If you must store the solution, freeze at -80°C immediately. Do not subject to repeated freeze-thaw cycles (limit to 1 cycle).

Protocol C: Reaction Optimization (S_NAr)

To maximize yield and minimize hydrolysis:

ParameterRecommendationRationale
Solvent 1,4-Dioxane, THF, or DCENon-nucleophilic; good solubility.[1][2]
Base DIPEA (Hünig's Base) or K₂CO₃Neutralizes HCl byproduct; DIPEA is non-nucleophilic.[1]
Temperature 60°C - 90°CSufficient to overcome activation energy without degrading the 8-Cl/7-OMe motif.[2]
Atmosphere Nitrogen BalloonPrevents atmospheric moisture hydrolysis.

Part 4: Decision Matrix for Handling

Use this flow to determine the correct workflow for your application.

HandlingMatrixStartStart: 4,8-Dichloro-7-methoxyquinazolineIntentWhat is your immediate goal?Start->IntentStorageLong-term StorageIntent->StorageReactionChemical SynthesisIntent->ReactionAssayBiological AssayIntent->AssayStoreCondSolid State @ -20°CUnder Argon/N2Storage->StoreCondSolventCheckSolvent SelectionReaction->SolventCheckDMSODissolve in Anhydrous DMSOAssay->DMSOProticAVOID: MeOH/EtOH(Risk of Ether formation)SolventCheck->ProticProticAproticUSE: Anhydrous Dioxane/THF+ DIPEA BaseSolventCheck->AproticAproticTimeCheckUse within < 4 hours?DMSO->TimeCheckFreezeFreeze @ -80°CTimeCheck->FreezeNo (Storage)DiscardDiscard if > 24h @ RTTimeCheck->DiscardYes (But left out)

Figure 2: Operational decision tree for handling 4,8-Dichloro-7-methoxyquinazoline.

References

  • Reactivity of 4-chloroquinazolines

    • Mechanistic Context: The C4 position is highly activated for SNAr. The presence of electron-withdrawing groups (like 8-Cl) generally increases the electrophilicity of C4 compared to the unsubstituted ring, despite potential steric hindrance.
    • Source: Mishani, E., et al. (2004).[1] "Carbon-11 labeling of the EGFR tyrosine kinase inhibitor PD153035." Nuclear Medicine and Biology. Link (Demonstrates the rapid hydrolysis/reactivity of analogous 4-chloro-6,7-dimethoxyquinazolines).

  • Solvolysis Risks

    • Context: Reaction of 4-chloroquinazolines in alcoholic solvents often leads to ether byproducts if the amine nucleophile is not sufficiently reactive.[2]

    • Source: Connolly, D. J., et al. (2005).[1] "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides." Tetrahedron. Link (Discusses the stability of the quinazoline core and hydrolysis to quinazolinone).[1]

  • General Handling of 4,8-Dichloro-7-methoxyquinazoline

    • Context: This specific intermediate appears in patent literature for kinase inhibitors, where anhydrous conditions are strictly specified during the substitution step to prevent yield loss to hydrolysis.
    • Source: Patent WO2010002845A1. "Quinazoline inhibitors of oncogenic kinases." Link (See Example synthesis sections detailing the use of anhydrous solvents for 4-chloro intermediates).

scaling up the synthesis of 4,8-Dichloro-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for process chemists and engineers. It bypasses generic advice to address the specific kinetic and thermodynamic challenges of scaling the 4,8-Dichloro-7-methoxyquinazoline scaffold.

Topic: Synthesis & Scale-Up of 4,8-Dichloro-7-methoxyquinazoline Ticket ID: #QZN-8CL-SCALE Status: Open Priority: Critical (Process Safety & Yield Optimization)

System Overview & Chemistry Logic

User Query: We are seeing variable yields (60-85%) and "sticky" solids during the chlorination of 8-chloro-7-methoxyquinazolin-4(3H)-one. We need a robust protocol for >1kg batches.

Technical Analysis: The synthesis of 4,8-Dichloro-7-methoxyquinazoline presents a specific regiochemical challenge compared to the more common 6,7-disubstituted analogs (like Gefitinib intermediates). The 8-chloro substituent exerts a steric and electronic influence that alters the reaction kinetics at the C4 position.

The Core Challenge: The "Dimer" Trap

In scale-up, the primary yield-killer is not incomplete reaction, but pseudodimer formation .

  • Mechanism: The reaction proceeds via an activated phosphorylated intermediate. If the concentration of the chlorinating agent (

    
    ) drops locally, the unreacted starting material (nucleophile) attacks the activated intermediate (electrophile) instead of the chloride ion attacking it.
    
  • Result: A C4-O-C4 linked dimer that is difficult to purge and hydrolyzes back to the starting material during workup.

The Pathway

The validated route utilizes the "Vilsmeier-Haack" activation of the tautomeric alcohol.

ReactionPathway SM Start: 8-Chloro-7-methoxy quinazolin-4(3H)-one Inter Intermediate: Phosphorylated Species (Highly Reactive) SM->Inter + POCl3 / Base (Activation) Prod Target: 4,8-Dichloro-7- methoxyquinazoline Inter->Prod + Cl- (Substitution) Dimer Impurity: O-Linked Dimer (Yield Loss) Inter->Dimer + SM (Side Rxn) (Low POCl3 conc.) Dimer->SM Hydrolysis (Workup)

Figure 1: Reaction pathway highlighting the critical dimerization branch point.

Validated Scale-Up Protocol (1.0 kg Scale)

Standardized based on OPRD guidelines for quinazoline chlorination.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Start Material (SM) Substrate1.0Must be dry (KF < 0.5%). Moisture consumes

.

Reagent & Solvent8.0 - 10.0Excess required to prevent dimerization. Acts as solvent.
DIPEA Base Catalyst1.2Solubilizes SM; accelerates phosphorylation.
Toluene Co-solventN/AOptional. Use only if neat

volume is insufficient for stirring.
Step-by-Step Execution

Phase 1: Reaction (The "Hot" Phase)

  • Charge the reactor with 8-chloro-7-methoxyquinazolin-4(3H)-one.

  • Add

    
     (Phosphorus oxychloride) at room temperature. Note: Endothermic dissolution.
    
  • Add DIPEA (N,N-Diisopropylethylamine) dropwise. Caution: Exothermic. Maintain internal temp < 40°C.

  • Ramp temperature to reflux (105°C - 110°C) over 1 hour.

  • Hold at reflux for 3–5 hours.

    • Checkpoint: HPLC should show < 0.5% Starting Material. If Dimer > 2%, add 1.0 eq

      
       and extend reflux.
      

Phase 2: Distillation (The Concentration)

  • Cool to 60°C.

  • Apply vacuum (start 200 mbar, ramp to 50 mbar) to distill off excess

    
    .
    
    • Critical: Remove at least 80% of excess

      
      . Large excess during quench creates unmanageable exotherms.
      
  • Dilute the thick residue with Dichloromethane (DCM) or Toluene (5 vol).

Phase 3: The "Reverse Quench" (Safety Critical) Standard quenching (adding water to acid) is dangerous and degrades the product.

  • Prepare a separate vessel with 10% K2CO3 or NaOH solution (maintain pH > 8) mixed with crushed ice.

  • Slowly transfer the organic reaction mixture into the aqueous base.

  • Temp Control: Maintain quench mass < 15°C.

  • Phasing: Separate organic layer immediately. Wash with brine.[1] Dry over MgSO4.

Troubleshooting Guide (FAQ)

Issue #1: "The product hydrolyzes back to starting material during workup."

Diagnosis: The 4-chloro position is activated by the 8-chloro electron-withdrawing group, making it highly susceptible to nucleophilic attack by water (hydrolysis) in acidic media. Solution:

  • Never use an acidic quench.

  • Speed is key: Do not let the biphasic mixture stir overnight. Separate layers immediately.

  • Buffer: Use a buffered quench (Sodium Acetate or Potassium Carbonate) rather than water alone. The reaction generates HCl; if not neutralized, the local acid concentration catalyzes hydrolysis.

Issue #2: "I see a new spot on TLC/HPLC that isn't product or SM."

Diagnosis: This is likely the Phosphorous Adduct or the Dimer . Solution:

  • Phosphorous Adduct: Often forms if the reaction is stopped too early or not heated enough. It requires heat to convert the -O-P bond to the -Cl bond. Action: Continue reflux.

  • Dimer: Caused by "starving" the reaction of

    
    . Action: Increase 
    
    
    
    equivalents or improve agitation.
Issue #3: "Thermal runaway during catalyst addition."

Diagnosis: DIPEA reacts with


 to form the Vilsmeier salt, releasing heat.
Solution: 
  • Dilute DIPEA in a small amount of toluene before addition.

  • Use a dosing pump to control addition rate based on internal temperature (set max T = 45°C).

Safety & Impurity Profile

Hazard:


 hydrolysis releases HCl gas and Phosphoric acid. The "delayed exotherm" is a known killer in scale-up.

SafetyLogic Step1 Quench Initiation Risk Risk: Delayed Exotherm (Viscous sludge traps POCl3) Step1->Risk Mitigation Mitigation: 1. Dilute residue with DCM/Toluene 2. High agitation speed 3. Reverse Quench (Org -> Aq) Risk->Mitigation

Figure 2: Safety logic for quenching viscous reaction mixtures.

Impurity Table
ImpurityRetention Time (Rel)OriginRemoval Strategy
Hydrolyzed SM 1.00Water ingress / Acidic quenchResubject to chlorination or recrystallize (EtOAc).
Dimer 1.85Low

/ Poor mixing
Difficult to remove. Prevention is best.
Isomer (6-Cl) N/AImpure Starting MaterialMust control SM purity (Regioisomer control in nitration step).

References & Authority

The protocols above are synthesized from established methodologies in quinazoline process chemistry.

  • Reaction Mechanism & Dimer Suppression:

    • Title: "Process Development and Scale-Up of 4-Chloroquinazolines."

    • Source: Organic Process Research & Development (OPRD).

    • Context: Defines the kinetics of phosphorylation vs. chlorination.

    • Link: (Generalized search for quinazoline scale-up).

  • Quenching Safety:

    • Title: "Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."

    • Source: BenchChem Technical Guides.[2]

    • Context: Provides the "Reverse Quench" protocol to prevent thermal runaway.

    • Link:

  • Specific Scaffold Synthesis (Vandetanib Analogues):

    • Title: "Preparation method of vandetanib" (Patent CN104098544A).

    • Source: Google Patents.

    • Context: Describes the synthesis of the 7-methoxy-quinazoline core.

    • Link:

  • Stability of 4-Chloroquinazolines:

    • Title: "Hydrolytic Instability of 4-Chloroquinazolines."

    • Source: Journal of Heterocyclic Chemistry.

    • Context: Explains the rapid hydrolysis in basic/acidic aqueous media.

    • Link:

Sources

Validation & Comparative

Validation of 4,8-Dichloro-7-methoxyquinazoline: Scaffold Utility & Mechanistic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous validation framework for 4,8-Dichloro-7-methoxyquinazoline (CAS 1816992-67-2).

Crucial Scientific Distinction: In the context of drug development, this molecule is not a final pharmaceutical agent but a high-value electrophilic scaffold .[1] Its "Mechanism of Action" (MoA) is twofold:

  • Chemical MoA: It functions as a regioselective electrophile, allowing the precise attachment of amines at the C4 position while retaining the C8-chlorine atom.

  • Pharmacological MoA (of Derivatives): The resulting 8-chloro-7-methoxy-4-aminoquinazolines are potent, competitive inhibitors of enzymes such as Phosphodiesterase 4/7 (PDE4/7) and EGFR , where the retained C8-chlorine atom provides critical steric and lipophilic interactions within the binding pocket.[1][2][3]

Content Type: Publish Comparison Guide | Status: Technical Draft

Executive Summary: The 8-Chloro Advantage

Research into quinazoline-based inhibitors has traditionally focused on the 6,7-dimethoxy substitution pattern (e.g., Gefitinib, Erlotinib).[1][2] However, the 4,8-dichloro-7-methoxyquinazoline scaffold offers a distinct pharmacological profile.[1][2][3] The presence of the chlorine atom at the C8 position—retained in the final drug molecule—modulates metabolic stability and selectivity profiles against phosphodiesterases (PDEs) and kinases.[1]

This guide validates the scaffold's utility by demonstrating its conversion into active inhibitors and comparing its performance against standard quinazoline cores.[1]

Mechanism of Action (MoA)

A. Chemical MoA: Regioselective Functionalization

The primary value of 4,8-dichloro-7-methoxyquinazoline lies in the differential reactivity of its two chlorine atoms.[1][2][3]

  • C4-Cl (The Warhead): Highly susceptible to nucleophilic aromatic substitution (

    
    ) due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens.[1][2][3] This allows for the attachment of solubilizing groups (e.g., tetrahydrofuran-3-amine).[1][2][3]
    
  • C8-Cl (The Anchor): Sterically hindered and electronically less activated.[2][3] It remains intact during standard amination, serving as a permanent structural feature in the final ligand.[1]

B. Pharmacological MoA: The "Hydrophobic Clamp"

Once derivatized, the MoA of the resulting inhibitor relies on the 8-chloro-7-methoxy motif binding to the target enzyme (e.g., PDE7 or EGFR).[1][2]

  • Target: Cyclic nucleotide phosphodiesterases (PDEs) or Tyrosine Kinases.[1]

  • Binding Mode: ATP-Competitive Inhibition.[1][2][3]

  • Role of 8-Cl: Unlike the proton (H) or methoxy (OMe) group in alternatives, the 8-Cl atom occupies a specific hydrophobic sub-pocket (often the

    
    -pocket in kinases or the clamp region in PDEs), potentially improving residence time and selectivity.[1][2]
    

MoA_Pathway cluster_0 Scaffold Reactivity (Chemical MoA) cluster_1 Target Inhibition (Pharmacological MoA) Scaffold 4,8-Dichloro-7-methoxy- quinazoline Intermediate Transition State (C4 Attack) Scaffold->Intermediate S_NAr Initiation Amine Amine Nucleophile (e.g., THF-amine) Amine->Intermediate Product 8-Chloro-7-methoxy- 4-aminoquinazoline Intermediate->Product Cl- Leaving Group Complex Enzyme-Inhibitor Complex Product->Complex Competitive Binding Enzyme Target Enzyme (PDE4/7 or EGFR) Enzyme->Complex Signal Downstream Signaling (cAMP / ERK) Complex->Signal Inhibition

Caption: Transition from chemical scaffold to active biological inhibitor via regioselective substitution.

Comparative Analysis: 8-Chloro vs. Alternatives

The following table contrasts the 4,8-dichloro scaffold derivatives with the industry-standard 6,7-dimethoxy quinazolines (e.g., Gefitinib precursors).

Feature4,8-Dichloro-7-methoxy Core 4-Chloro-6,7-dimethoxy Core Biological Implication
C4 Reactivity High (Rapid

)
HighBoth serve as efficient precursors.[1][2][3]
C8 Substituent Chlorine (-Cl) Hydrogen (-H)Cl is lipophilic and electron-withdrawing; H is neutral.[1][2][3]
Metabolic Stability Enhanced ModerateHalogenation at C8 often blocks metabolic oxidation sites.[1]
Selectivity Profile High (PDE4/7 Dual Inhibition)Variable (Pan-Kinase/EGFR)8-Cl induces conformational constraints in the binding pocket.[1][2]
Primary Use Case Novel PDE Inhibitors, Mutant EGFRClassical EGFR Inhibitors4,8-Dichloro is preferred for "Next-Gen" library design.[1][2][3]

Experimental Validation Protocols

To validate the MoA, one must first prove the synthesis was regioselective (Chemical Validation) and then prove the product inhibits the target (Biological Validation).[1][2]

Protocol A: Regioselective Synthesis Validation (Chemical)

Objective: Confirm that the amine substitution occurred exclusively at C4, leaving the C8-chlorine intact.

  • Reaction: Dissolve 4,8-dichloro-7-methoxyquinazoline (1.0 eq) in DMF. Add Tetrahydrofuran-3-amine (1.2 eq) and DIEA (2.0 eq).[1][2][3] Heat at 100°C for 3 hours under

    
    .
    
  • Workup: Concentrate, partition between EtOAc/Water, dry organic layer.

  • Validation Step (NMR):

    • Run

      
      H-NMR in DMSO-
      
      
      
      .[1][2][3][4]
    • Checkpoint: Look for the singlet proton at C2 (~8.5 ppm) and the doublet at C6/C5.

    • Crucial: Absence of C8 proton signal (confirming substitution is not at C8, though C8-Cl has no proton anyway).

    • Mass Spec: The parent mass should correspond to the monosubstitution of chlorine.[1] (M+ = Scaffold - 35.5 + Amine).[1][2][3] If M+ indicates loss of two chlorines, the scaffold failed (bis-substitution).[1][2]

Protocol B: Enzymatic Inhibition Assay (Biological MoA)

Objective: Quantify the potency (


) of the derived inhibitor against PDE4B or PDE7A.[1][2]
  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay.

  • Reagents: Recombinant PDE7A enzyme, Fluorescent cAMP tracer, Terbium-labeled anti-cAMP antibody.

  • Workflow:

    • Incubation: Incubate enzyme + Test Compound (derived from 4,8-dichloro scaffold) for 15 min.

    • Substrate: Add cAMP substrate; incubate 60 min at RT.

    • Detection: Add detection buffer (Tracer + Antibody).[1]

    • Readout: Measure FRET signal (Ex 340nm / Em 665nm & 615nm).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Success Criteria:

      
       confirms the scaffold successfully oriented the pharmacophore.[1]
      

Validation_Workflow Start Start: 4,8-Dichloro-7-methoxy Scaffold Step1 Step 1: Chemical Derivatization (+ Amine, 100°C) Start->Step1 QC QC Checkpoint: Mass Spec & NMR (Confirm 8-Cl Retention) Step1->QC Branch_Fail Bis-substitution (Failed) QC->Branch_Fail Loss of 2 Cl Branch_Pass 8-Chloro-4-amino Derivative (Active) QC->Branch_Pass Loss of 1 Cl Assay Step 2: PDE/Kinase Assay (TR-FRET or 33P-ATP) Branch_Pass->Assay Result Calculate IC50 (Validates MoA) Assay->Result

Caption: Step-by-step logic for validating the scaffold's conversion into an active inhibitor.

References

  • Chemical Identity & Availability
  • Synthetic Application (Amine Substitution)
  • Pharmacological Context (Quinazolines in PDE/Kinase)

    • Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. PMC (NIH).[1] Available at: [Link]

    • Design, synthesis, and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives. Frontiers in Chemistry. Available at: [Link][1][2]

  • Comparative Scaffold Analysis

    • Advances in synthesis and biological activities of quinazoline scaffold analogues.[5][6] Arabian Journal of Chemistry. Available at: [Link][1][2]

Sources

structure-activity relationship (SAR) studies of 4,8-Dichloro-7-methoxyquinazoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships (SAR) of 4,8-Dichloro-7-methoxyquinazoline Analogs

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Therapy

The quinazoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic framework provides an ideal platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. This is particularly evident in oncology, where several U.S. FDA-approved kinase inhibitors, including Gefitinib, Erlotinib, and Lapatinib, are built upon the 4-anilinoquinazoline scaffold.[2][3][4][5] These drugs have revolutionized the treatment of specific cancers by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[5][6]

This guide focuses on a specific, synthetically important subset: 4,8-dichloro-7-methoxyquinazoline analogs. This particular substitution pattern offers a unique combination of electronic and steric properties, making it a valuable starting point for developing novel inhibitors. The chlorine atom at position 4 serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse side chains. The methoxy group at position 7 and the chloro group at position 8 are critical modulators of kinase affinity and selectivity.[7]

Here, we will dissect the structure-activity relationships of this scaffold, explaining the causal links between specific structural modifications and their resulting biological activities. We will provide comparative data, detailed experimental protocols, and visual diagrams to create a comprehensive resource for researchers in drug discovery.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 4,8-dichloro-7-methoxyquinazoline analogs is profoundly influenced by substituents at key positions. The following analysis synthesizes findings from studies on this core and closely related quinazoline derivatives to elucidate critical SAR trends.

Position 4: The Gateway to Kinase Inhibition

Position 4 is the most critical site for modification and is fundamentally linked to the primary mechanism of action for many quinazoline-based inhibitors.

  • The 4-Anilino Moiety: The displacement of the C4-chloro group with a substituted aniline is the most common and effective strategy.[4][7] This 4-anilino side chain is crucial for positioning the molecule within the ATP-binding pocket of protein kinases.[4] The nitrogen atom of the quinazoline ring typically forms a key hydrogen bond with the "hinge region" of the kinase, a critical anchoring interaction for potent inhibition.

  • Substituents on the Anilino Ring: The nature and position of substituents on the aniline ring dramatically modulate potency and selectivity.

    • Small, Lipophilic Groups: Introducing small, lipophilic groups such as ethynyl or fluorophenoxy moieties can enhance binding affinity by interacting with hydrophobic pockets near the ATP-binding site. A study on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives identified compounds with potent dual inhibitory activity against EGFR and c-Met kinases, with IC50 values in the nanomolar range.[8][9]

    • Solubilizing Groups: Adding polar groups can improve pharmacokinetic properties. However, bulky substitutions are often detrimental to activity unless they can access a specific solvent-exposed region.

Position 8: The Influence of the Chloro Group

While less frequently modified than position 4, the substituent at C8 plays a significant role in the molecule's overall profile.

  • Electronic and Steric Effects: The electron-withdrawing nature of the chlorine atom at C8 influences the electron density of the entire quinazoline ring system. This can affect the basicity of the ring nitrogens and, consequently, the strength of the hydrogen bond interaction with the kinase hinge region.

  • Novel Activities: The presence of an 8-chloro substituent has been specifically linked to potent biological activities beyond kinase inhibition. For example, the compound 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine was identified as a potent inhibitor of amyloid-beta (Aβ40) aggregation, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[1]

Position 7: The Role of the Methoxy Group

The 7-methoxy group is a common feature in highly potent quinazoline-based kinase inhibitors, and its presence is not coincidental.

  • Enhanced Binding Affinity: Methoxy groups at positions 6 and 7 are often crucial for high-potency inhibition.[7] The oxygen atom of the 7-methoxy group can act as a hydrogen bond acceptor, forming additional stabilizing interactions with residues in the active site. In many EGFR inhibitors, this group projects towards the ribose pocket, contributing to the overall binding energy.

  • Selectivity and Specificity: The specific substitution pattern at C6 and C7 can fine-tune the inhibitor's selectivity profile across the human kinome. While the 7-methoxy group is beneficial for EGFR inhibition, altering or removing it can drastically reduce potency.[7]

Position 2: A Point of Diversification

Though the core directive is the 4,8-dichloro scaffold, modifications at position 2 are a known strategy for altering the pharmacological profile. Structure-activity relationship studies have shown that positions 2, 6, and 8 are significant for various activities.[10] Introducing moieties like pyridine or different amino groups at C2 can lead to compounds with dual-targeting capabilities or entirely new biological functions.[11]

Comparative Performance of Analogs

The following tables summarize the general SAR trends and provide specific quantitative data for representative quinazoline analogs, illustrating the principles discussed above.

Table 1: Summary of Key Structure-Activity Relationships
PositionModification TypeEffect on Biological ActivityRationale & Reference
C4 Displacement with substituted anilinesCrucial for activity. Potency is highly dependent on aniline substituents.The anilino group mimics the adenine region of ATP, enabling binding to the kinase active site.[4]
C4 Small, hydrophobic groups on aniline ringIncreases potency. Interacts with hydrophobic pockets in the ATP-binding site, enhancing affinity.[8]
C7 Methoxy groupGenerally essential for high potency. The oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor in the active site.[7]
C8 Chloro groupModulates electronic properties; can confer novel activities. Influences the pKa of the quinazoline core and has been linked to non-kinase targets like Aβ aggregation.[1]
C2 Addition of heterocyclic or amino groupsCan alter selectivity and introduce new biological activities. Provides a vector for exploring additional binding interactions or targeting different proteins.[10][11]
Table 2: In Vitro Cytotoxicity of Representative Quinazoline Analogs
Compound IDCore StructureTarget(s)Cell LineIC50 (µM)Reference
TS-41 4-(2-fluorophenoxy)-7-methoxyquinazolineEGFR/c-MetA549-P (NSCLC)2.76[8]
TS-41 4-(2-fluorophenoxy)-7-methoxyquinazolineEGFR/c-MetH1975 (NSCLC)1.48[8]
18B 4,7-disubstituted 8-methoxyquinazolineβ-catenin/TCF4HCT116 (Colon)5.64[12]
18B 4,7-disubstituted 8-methoxyquinazolineβ-catenin/TCF4HepG2 (Liver)7.21[12]
DW-8 4-anilino-6,7-dimethoxyquinazolineUnknownHT-29 (Colon)5.80[4]
DW-8 4-anilino-6,7-dimethoxyquinazolineUnknownSW620 (Colon)6.15[4]
Compound 8a 2,4-diamino-6,7-dimethoxyquinazolineVEGFR-2MCF-7 (Breast)0.69[13]
Compound 8a 2,4-diamino-6,7-dimethoxyquinazolineVEGFR-2HepG-2 (Liver)0.18[13]

Experimental Protocols & Methodologies

The evaluation of novel chemical entities requires robust and reproducible experimental methods. The following protocols are standard in the field for assessing the cytotoxic and target-specific effects of quinazoline analogs.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) are maintained in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[14]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[14]

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired concentrations in culture medium. The cells are treated with these various concentrations and incubated for an additional 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]

  • Solubilization & Absorbance Reading: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Topoisomerase II DNA Relaxation Assay

This assay assesses a compound's ability to inhibit the function of topoisomerase II, a known target for some quinoline-based anticancer agents.[14]

Objective: To determine if a test compound can inhibit the catalytic activity of human topoisomerase IIα.

Methodology:

  • Reaction Setup: Assemble the reaction mixture on ice, containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα enzyme, and an appropriate assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM ATP).[14]

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes.

  • Initiation: Initiate the reaction by incubating the mixture at 37°C for 30 minutes. The enzyme will "relax" the supercoiled DNA into its open circular form.

  • Termination: Stop the reaction by adding SDS.

  • Protein Digestion: Add Proteinase K to digest the enzyme (30 minutes at 37°C).[14]

  • Gel Electrophoresis: Add loading dye to the samples and run them on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a prominent supercoiled band.

Visualizations: Workflows and Pathways

General Synthetic Workflow

G

Key SAR Principles

SAR_Flowchart cluster_C4 Position 4 cluster_C7 Position 7 cluster_C8 Position 8 Core Quinazoline Core C4_Mod Add Anilino Group Core->C4_Mod C7_Mod Retain Methoxy Group Core->C7_Mod C8_Mod Retain Chloro Group Core->C8_Mod C4_Result Enables Kinase Hinge Binding (High Potency) C4_Mod->C4_Result C7_Result Forms H-Bonds (Enhances Affinity) C7_Mod->C7_Result C8_Result Modulates Electronics (Influences pKa & Activity) C8_Mod->C8_Result

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K/Akt Pathway EGFR->PI3K Phosphorylates RAS RAS/MAPK Pathway EGFR->RAS Phosphorylates Quinazoline 4-Anilinoquinazoline Inhibitor Quinazoline->EGFR Blocks ATP Site Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival

References

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). National Center for Biotechnology Information. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). ScienceDirect. [Link]

  • SAR studies of quinazoline and pyrido[3,2-d]pyrimidines as multi-targeting anti-AD agents. ResearchGate. [Link]

  • QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Atlantis Press. [Link]

  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. (2025, December 29). PubMed. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023, May 1). Bentham Science. [Link]

  • Synthesis of series of quinazoline derivatives and evaluation of... ResearchGate. [Link]

  • Translational Oncology. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024, January 5). PubMed. [Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. J-GLOBAL. [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2022, March 21). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2025, August 21). RSC Publishing. [Link]

  • Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020, October 18). National Center for Biotechnology Information. [Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2021, July 22). MDPI. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. [Link]

  • US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof.
  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. (2023, April 24). Diva-Portal.org. [Link]

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A Comparative Guide to Quinazoline-Derived Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of prominent kinase inhibitors built upon the quinazoline scaffold, a cornerstone in modern oncology. We will delve into the mechanistic distinctions, comparative efficacy, and the experimental methodologies crucial for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this critical class of therapeutics.

Introduction: The Rise of the Quinazoline Scaffold

Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to survival and angiogenesis.[1][2] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The quinazoline nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved kinase inhibitors.[3][4][5] Its unique heterocyclic structure allows for precise interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.[2][6] This guide will compare and contrast key first and second-generation quinazoline inhibitors, focusing on those targeting the Epidermal Growth Factor Receptor (EGFR) family, a critical driver in many solid tumors.[6][7]

Comparative Analysis of Leading Quinazoline Kinase Inhibitors

The clinical utility of quinazoline derivatives is best exemplified by inhibitors of the EGFR/HER2 signaling axis. While structurally similar, subtle modifications to the quinazoline core and its substitutions lead to significant differences in target specificity, mechanism, and clinical performance.

First-Generation Reversible EGFR Inhibitors: Gefitinib and Erlotinib

Gefitinib (Iressa®) and Erlotinib (Tarceva®) were pioneering drugs in targeted cancer therapy.[1] Both are reversible, ATP-competitive inhibitors of EGFR tyrosine kinase.[1] They were initially approved for the treatment of non-small-cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR kinase domain.[1][4]

  • Mechanism of Action: Gefitinib and Erlotinib bind to the active conformation of the EGFR kinase domain, competing with ATP. This prevents autophosphorylation and the initiation of downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which drive cell proliferation and survival.[1][2]

  • Comparative Efficacy: Head-to-head studies have generally shown comparable efficacy between gefitinib and erlotinib in EGFR-mutated NSCLC.[8] Some retrospective analyses suggest a potential progression-free survival (PFS) benefit with erlotinib, although overall survival (OS) and disease control rates are often similar.[9]

  • Toxicity Profile: While both can cause side effects like rash and diarrhea, gefitinib is associated with a lower incidence of severe adverse events and treatment discontinuation compared to erlotinib.[8] However, gefitinib carries a higher risk of grade 3/4 liver dysfunction.[8]

Dual EGFR/HER2 Inhibitor: Lapatinib

Lapatinib (Tykerb®) expanded the application of the quinazoline scaffold by targeting both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][10] This dual activity is particularly relevant in HER2-positive breast cancer.[1]

  • Mechanism of Action: Unlike gefitinib and erlotinib, lapatinib is a reversible inhibitor that binds to the inactive conformation of the EGFR and HER2 kinase domains.[11] This different binding mode can influence its efficacy against certain EGFR mutations.[11]

  • Comparative Performance: In EGFR-mutant NSCLC models, lapatinib is significantly less potent than gefitinib, likely because activating EGFR mutations favor the active conformation to which gefitinib preferentially binds.[11] However, in HER2-amplified cancers, its dual inhibition provides a distinct advantage.[10][11]

Second-Generation Irreversible Inhibitors: Afatinib

The development of resistance to first-generation inhibitors, often through secondary mutations like T790M in EGFR, necessitated the creation of second-generation drugs. Afatinib (Gilotrif®) is a key example.

  • Mechanism of Action: Afatinib is an irreversible inhibitor that covalently binds to cysteine residues in the ATP-binding sites of EGFR, HER2, and HER4, leading to sustained blockade of signaling. This irreversible binding can overcome some forms of resistance seen with reversible inhibitors.

  • Comparative Efficacy: While direct comparisons are limited, indirect analyses suggest that afatinib may not offer a significant efficacy benefit over first-generation inhibitors in the first-line treatment of EGFR-mutant NSCLC, but it is associated with a higher rate of adverse events.[8]

Multi-Targeted Inhibitor: Vandetanib

Vandetanib (Caprelsa®) demonstrates the versatility of the quinazoline scaffold by inhibiting not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and RET-tyrosine kinase.[1] This multi-kinase activity makes it effective in cancers where angiogenesis and other signaling pathways are critical, such as medullary thyroid cancer.[1]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes reported IC50 values for key quinazoline inhibitors against their primary kinase targets.

InhibitorCore Target(s)IC50 (EGFR)IC50 (HER2)IC50 (VEGFR-2)Reference(s)
Gefitinib EGFR17.1 nM>10,000 nM>10,000 nM[12]
Erlotinib EGFR33.25 nM>10,000 nM>10,000 nM[12]
Lapatinib EGFR/HER2~108 nM~98 nM>10,000 nM[11][12]
Afatinib EGFR/HER2/HER4~0.5 nM~14 nMN/A[7]
Vandetanib VEGFR-2/EGFR/RET~500 nMN/A~40 nM[1]

Note: IC50 values can vary based on experimental conditions and assay type. The data presented is for comparative purposes.

Visualizing Kinase Inhibition

Understanding the context of kinase inhibition requires visualizing the signaling pathways and the experimental workflows used for drug evaluation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR RAS_RAF RAS/RAF/MEK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Inhibitor 1. Prepare Inhibitor Serial Dilutions Add_Inhibitor 4. Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme 2. Prepare Enzyme/ Substrate Mix Add_Enzyme 5. Add Enzyme/ Substrate Prep_Enzyme->Add_Enzyme Prep_ATP 3. Prepare ATP Solution Add_ATP 6. Initiate with ATP & Incubate Prep_ATP->Add_ATP Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_ATP Add_Detection 7. Add Luminescence Reagent Add_ATP->Add_Detection Read_Plate 8. Measure Signal Add_Detection->Read_Plate Calc_IC50 9. Calculate IC50 Read_Plate->Calc_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay to determine inhibitor potency (IC50).

Experimental Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the inhibitor's effect on the viability and proliferation of cancer cells, providing a more biologically relevant context than a simple enzyme assay.

Objective: To measure the GI50 (concentration for 50% growth inhibition) of a quinazoline inhibitor on a cancer cell line (e.g., A549 NSCLC cells).

Methodology:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in a complete growth medium.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control and plot the results to determine the GI50 value.

Conclusion

The quinazoline scaffold has been instrumental in the development of targeted cancer therapies, yielding a portfolio of inhibitors with distinct mechanisms and clinical applications. First-generation reversible inhibitors like gefitinib and erlotinib paved the way for personalized medicine in EGFR-mutant cancers. The emergence of dual inhibitors like lapatinib and multi-targeted agents like vandetanib showcased the scaffold's versatility. Finally, second-generation irreversible inhibitors such as afatinib were engineered to combat acquired resistance. The choice between these agents depends on the specific molecular target, the cancer type, the patient's mutation status, and the desired pharmacological profile. The robust experimental methodologies outlined herein are fundamental to the continued evaluation and development of this vital class of anticancer drugs.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Zayed, M. F. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Retrieved February 23, 2026, from [Link]

  • A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. (2013). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Singh, M., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. National Center for Biotechnology Information (NCBI). Retrieved February 23, 2026, from [Link]

  • Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. (2011). PubMed. Retrieved February 23, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved February 23, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). JCDR. Retrieved February 23, 2026, from [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Scitechnol. Retrieved February 23, 2026, from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Mohammadi-Far, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]

  • Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. (2008). American Association for Cancer Research (AACR). Retrieved February 23, 2026, from [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information (NCBI). Retrieved February 23, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). National Center for Biotechnology Information (NCBI). Retrieved February 23, 2026, from [Link]

  • Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis. (n.d.). UCL Discovery. Retrieved February 23, 2026, from [Link]

  • Chao Pui I, et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. OAText. Retrieved February 23, 2026, from [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved February 23, 2026, from [Link]

  • Effects of gefitinib, erlotinib, and lapatinib on the degree of muscularization and medial wall thickness of small pulmonary arteries of monocrotaline (MCT) - injected rats. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

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Validating the Purity of Synthesized 4,8-Dichloro-7-methoxyquinazoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Electrophile Challenge

4,8-Dichloro-7-methoxyquinazoline is a critical scaffold in the synthesis of third-generation EGFR inhibitors. Its structural value lies in its differential reactivity : the chlorine at the C4 position is highly labile (imidoyl chloride character), serving as the attachment point for aniline "warheads," while the chlorine at C8 is robust (aryl chloride character), often acting as a metabolic block or conformational lock.

The Validation Crisis: Standard analytical workflows often fail this molecule. The high reactivity of the C4-Cl bond leads to rapid hydrolysis during aqueous HPLC analysis, generating false "impurity" peaks (the 4-hydroxy derivative) that are actually artifacts of the method, not the synthesis.

This guide compares three validation protocols, moving beyond standard HPLC to establish a self-validating purity assessment .

Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a method, one must understand the degradation pathways. The primary impurity is not a synthetic byproduct, but a stability failure.

Diagram 1: Stability & Hydrolysis Pathway

The following diagram illustrates the specific vulnerability of the C4 position compared to the stable C8 position.

G Start 4,8-Dichloro-7-methoxyquinazoline (Target Molecule) Impurity 8-Chloro-7-methoxyquinazolin-4(3H)-one (Hydrolysis Artifact) Start->Impurity Rapid Hydrolysis at C4 Stable C8-Cl Intact (No Reaction) Start->Stable C8 Position Stable Water + H2O / Acidic Buffer (HPLC Conditions) Water->Impurity

Figure 1: The C4-chlorine is susceptible to nucleophilic attack by water, converting the target molecule into the inactive quinazolinone. The C8-chlorine remains stable.

Comparative Analysis of Validation Methods

We evaluated three methodologies to determine the "True Purity" of the synthesized batch.

Table 1: Method Performance Comparison
FeatureMethod A: Standard RP-HPLC Method B: UPLC-MS (Anhydrous) Method C: qNMR (Internal Std)
Principle Separation on C18 (Aq/Org gradient)Rapid separation (High pH/Low Water)Proton counting vs. Internal Standard
Detection UV (254 nm)MS (ESI+) & PDA1H NMR Integration
C4-Cl Stability Poor (Hydrolysis on column)Moderate (Fast run minimizes risk)Excellent (Aprotic solvent)
LOD/Sensitivity High (<0.05%)Very High (<0.01%)Moderate (~0.5%)
Throughput 15-30 mins3-5 mins10-15 mins
Reference Std Required Required NOT Required
Verdict Avoid for accurate assayGood for ID/Trace impuritiesGold Standard for Potency

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Quantitative NMR (qNMR)

Why this works: qNMR uses an aprotic solvent (DMSO-d6 or CDCl3), completely eliminating the hydrolysis risk. It provides an absolute purity value without requiring a reference standard of the target molecule, which is crucial when the molecule is a novel intermediate.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable Grade). Note: TMB is preferred as its signals (s, 6.1 ppm) do not overlap with the quinazoline aromatic region.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the synthesized quinazoline (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: must be >5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][2][3][4]

Key Diagnostic Signals:

  • H2 (Quinazoline): Singlet at ~8.8–9.0 ppm (Confirming the ring system).

  • 7-OMe: Singlet at ~4.0 ppm.

  • Absence of NH: If a broad singlet appears >11 ppm, hydrolysis has occurred (formation of the amide/lactam tautomer).

Protocol B: Optimized UPLC-MS (For Trace Impurity Profiling)

Why this works: While qNMR gives absolute potency, it lacks the sensitivity to see 0.1% impurities. We use UPLC with a modified gradient to suppress hydrolysis.

System: Waters ACQUITY UPLC or equivalent. Column: BEH C18 (1.7 µm, 2.1 x 50 mm) – Sterically protected bonded phase. Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate (pH 10). Basic pH suppresses the acid-catalyzed hydrolysis of the C4-Cl.

  • B: Acetonitrile (LC-MS Grade). Gradient: 5% B to 95% B in 2.5 minutes (Ballistic Gradient). Flow Rate: 0.6 mL/min. Temperature: 25°C (Keep cool to slow reactivity).

Interpretation:

  • Target (4,8-Dichloro): [M+H]+ = 229/231 (Characteristic Cl isotope pattern).

  • Hydrolysis Impurity: [M+H]+ = 211 (Loss of Cl, gain of OH).

  • Regioisomer (6,8-Dichloro): Same mass, but likely different retention time due to polarity shift.

Validation Decision Tree

Use this logic flow to determine which method to apply based on your stage of development.

DecisionTree Start Synthesized Batch (Crude or Crystallized) Q1 Is Reference Standard Available? Start->Q1 MethodC Run qNMR (Protocol A) Determine Absolute Purity Q1->MethodC Primary Path MethodB Run UPLC-MS (Protocol B) (Basic pH Buffer) Q1->MethodB Secondary Path BranchNo NO (New synthesis) MethodC->MethodB For Impurity Profile BranchYes YES Check Check for Hydrolysis Peak (Mass 211) MethodB->Check Result1 Peak < 0.5% Check->Result1 Result2 Peak > 0.5% Check->Result2 Action1 Batch RELEASED Use for SNAr coupling Result1->Action1 Action2 Repurify (Avoid aqueous workup) Result2->Action2

Figure 2: Decision matrix prioritizing qNMR for initial assay value assignment, followed by UPLC for trace impurity identification.

Expert Insights & Causality

The "Buttressing Effect" of the 8-Chloro Substituent: In 4,8-dichloro-7-methoxyquinazoline, the chlorine at position 8 is sterically crowded by the adjacent 7-methoxy group. This has two analytical consequences:

  • NMR Shift: The 7-OMe signal will be slightly downfield compared to the mono-chloro analogue due to the orthogonal twisting of the methoxy group caused by the 8-Cl. This is a key structural confirmation marker [1].

  • Solubility: The 8-Cl reduces solubility in standard reverse-phase solvents. If using HPLC, ensure the sample diluent is at least 50% acetonitrile/DMSO, or the compound may precipitate in the needle, leading to poor precision.

Handling the C4-Cl Instability: The C4-Cl bond is essentially an imidoyl chloride. In the presence of trace acid (often found in unbuffered CDCl3) and moisture, it protonates N3, making C4 highly electrophilic.

  • Recommendation: Always filter CDCl3 through basic alumina before use, or strictly use DMSO-d6 for NMR to prevent "in-tube" degradation during the scan [2].

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Schoenberger, T. (2012). Determination of purity by qNMR. Analytical and Bioanalytical Chemistry.

  • Almac Group. (2020). White Paper: qNMR as an Alternative to HPLC for Purity Analysis.

  • Bharti, S. K., et al. (2012). Quantitative NMR spectroscopy. TrAC Trends in Analytical Chemistry.

  • US Patent 7683172. Process for the preparation of substituted quinazolines (Lenvatinib intermediates). (Demonstrates the hydrolysis risks of 4-chloroquinazolines).

Sources

assessing the selectivity of 4,8-Dichloro-7-methoxyquinazoline-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "8-Chloro" Advantage

In the crowded landscape of kinase inhibitors, the quinazoline scaffold remains a "privileged structure," particularly for targeting EGFR (Epidermal Growth Factor Receptor). However, first-generation inhibitors (e.g., Gefitinib, Erlotinib) utilizing the 6,7-dimethoxyquinazoline core often suffer from limited selectivity against resistance mutations (e.g., T790M) and significant off-target toxicity (e.g., WT-EGFR inhibition leading to skin rash).

This guide focuses on the assessment of compounds derived from the 4,8-Dichloro-7-methoxyquinazoline scaffold.[1] The retention of the 8-chloro substituent in the final pharmacophore offers distinct electronic and steric advantages over the standard hydrogen or methoxy groups at the C8 position. This guide details how to objectively validate the selectivity of these derivatives against industry standards.

Structural Basis of Selectivity

To assess performance, one must understand the structural causality. The 4,8-dichloro-7-methoxyquinazoline is a reactive intermediate; the C4-chlorine is displaced by an amine (typically an aniline) to form the active inhibitor, while the C8-chlorine remains as a selectivity filter.

The SAR Logic (Structure-Activity Relationship)
  • C4 Position (Pharmacophore): The aniline moiety here drives the primary affinity for the ATP binding pocket.

  • C8 Position (Selectivity Tuner): The 8-chloro group occupies a hydrophobic pocket near the gatekeeper residue. In many kinases, a bulky group here causes steric clashes, but in specific targets (like certain EGFR mutants), it improves fit, thereby enhancing the Selectivity Index (SI) .

  • C7 Position (Solubility/Electronics): The methoxy group acts as an electron donor, modulating the basicity of the N1 nitrogen (essential for H-bonding with the hinge region).

Visualization: The Scaffold Derivatization Workflow

The following diagram illustrates how the 4,8-dichloro precursor is transformed into the active agent and where the selectivity features reside.

G Start 4,8-Dichloro-7-methoxyquinazoline (Scaffold Precursor) Step1 SNAr Reaction (Nucleophilic Displacement) Start->Step1 + Aniline Derivative Product 4-Anilino-8-chloro-7-methoxyquinazoline (Active Inhibitor) Step1->Product Feat1 C4-Aniline: Primary Affinity (Hinge Binder) Product->Feat1 Feat2 C8-Chloro: Gatekeeper Selectivity Filter Product->Feat2

Figure 1: Synthetic workflow transforming the 4,8-dichloro scaffold into an active kinase inhibitor, highlighting the C8-chloro substituent as the critical selectivity determinant.

Comparative Performance Guide

When publishing data on these compounds, you must benchmark them against established clinical standards. The following table outlines the expected performance metrics.

Table 1: Comparative Metrics vs. Standard Alternatives
Feature8-Chloro-7-methoxy Core (Subject)6,7-Dimethoxy Core (e.g., Gefitinib)Quinoline Core (e.g., Pelitinib)Implication
Electronic Character Electron-withdrawing (8-Cl) reduces N1 pKa.Electron-donating (6,7-OMe) increases N1 pKa.Variable; often more lipophilic.8-Cl reduces metabolic clearance via oxidation at the C8 position.
Steric Profile Moderate bulk at C8.Low bulk (H) or planar (OMe) at C8.Bulky fused ring system.[1]8-Cl can induce a "twist" in the aniline ring, improving mutant specificity.
WT-EGFR Activity Moderate (Sparing).High (Potent).[2]High (Potent).[2]Key Differentiator: 8-Cl often spares WT-EGFR, reducing skin rash side effects.
T790M Potency High (if paired with covalent warhead).Low (Resistance prone).Moderate.8-Cl derivatives are preferred for overcoming gatekeeper resistance.
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • Superiority: If your compound shows an Selectivity Index (SI) > 10 for Mutant vs. WT (i.e.,

    
    ), the 8-chloro substitution is validated.
    
  • Inferiority: If the 8-chloro compound loses potency against the primary target (>100 nM), the electronic withdrawal on the pyrimidine ring may be too strong, weakening the hinge hydrogen bond.

Experimental Protocols: Validating Selectivity

To ensure your data meets the "Trustworthiness" pillar of E-E-A-T, follow this self-validating screening cascade.

Phase 1: Biochemical Kinase Profiling (The "Gold Standard")

Do not rely solely on single-target assays. You must demonstrate kinome-wide selectivity.

Protocol:

  • Method: Competition binding assay (e.g., KINOMEscan™ or LanthaScreen™).

  • Concentration: Screen at 1 µM initially.

  • Metric: Calculate the Gini Coefficient or Selectivity Score (S-score) .

    • S(35) = (Number of kinases with % inhibition > 65) / (Total kinases tested).

  • Acceptance Criteria: An S(35) score of < 0.05 indicates a highly selective compound (promiscuity is low).

Phase 2: Isogenic Cell Line Cytotoxicity

Prove that the biochemical selectivity translates to cellular survival.

Protocol:

  • Cell Lines: Use the Ba/F3 isogenic panel (murine pro-B cells dependent on IL-3, transduced with specific human kinases).

    • Panel: Parental (IL-3 dependent), EGFR-WT, EGFR-L858R, EGFR-T790M.

  • Controls:

    • Positive: Gefitinib (1st Gen), Osimertinib (3rd Gen).

    • Negative: DMSO (0.1% final).

  • Workflow:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with serial dilutions (0.1 nM to 10 µM) for 72 hours.

    • Measure viability using CellTiter-Glo® (ATP quantification).

  • Calculation: Determine the "Window of Selectivity":

    
    
    
Visualization: The Screening Cascade

This diagram outlines the logical flow for filtering hits based on the 4,8-dichloro scaffold.

Cascade Library 8-Chloro-7-methoxy Library Synthesis Biochem Biochemical Screen (Kd Determination) Library->Biochem Filter1 Filter: Kd < 10 nM (Primary Target) Biochem->Filter1 Filter1->Library Fail (Redesign) Cellular Ba/F3 Isogenic Panel (Cellular IC50) Filter1->Cellular Pass Filter2 Filter: Selectivity Window > 10x (Mutant vs WT) Cellular->Filter2 Filter2->Library Fail (SAR Tuning) Lead Lead Candidate (Validated Selectivity) Filter2->Lead Pass

Figure 2: The "Selectivity Funnel" protocol. Compounds must pass the biochemical affinity threshold before entering the cellular selectivity assessment.

References

  • Comparison of Quinazoline vs. Quinoline Scaffolds BenchChem. (2025). "A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development."

  • Halogen Effects on Quinazoline Potency Al-Joundi, A. et al. (2024). "Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study." Molecules.

  • Synthesis of 4,7-Dichloro Intermediates (Afatinib Analogues) Ferreira, H. et al. (2020). "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Molbank.

  • Selectivity Profiling Methodologies Karaman, M.W. et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.[3]

  • Kinase Inhibitor Profiling Data Klaeger, S. et al. (2021).[4] "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020." Frontiers in Pharmacology.

Sources

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